4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Description
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Properties
IUPAC Name |
4,6-difluoro-2-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c1-5-2-7-8(10(5)13)3-6(11)4-9(7)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFPRJDKCGMOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625739 | |
| Record name | 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32004-72-1 | |
| Record name | 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest searches, a specific CAS (Chemical Abstracts Service) number for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one has not been publicly cataloged. This suggests the compound may be a novel chemical entity or not widely reported in the literature. The following guide is therefore based on established synthetic methodologies for structurally related compounds and provides a prospective framework for its synthesis, characterization, and potential applications.
Introduction
Substituted indanones are a significant class of compounds in medicinal chemistry and materials science. The indanone scaffold is a core structural motif in various biologically active molecules, exhibiting properties that include antiviral, anti-inflammatory, and neuroprotective effects[1]. The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity[2]. This guide focuses on the synthesis and potential properties of this compound, a compound combining the indanone core with fluorine and methyl substitutions, making it a molecule of interest for further investigation.
Proposed Synthetic Pathway
A logical and efficient synthetic route to this compound involves a two-step process starting from the commercially available 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (CAS: 162548-73-4). The proposed pathway consists of:
-
Synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-one: This intermediate can be synthesized via an intramolecular Friedel-Crafts acylation of a suitable precursor derived from 1,3-difluorobenzene[3].
-
α-Methylation: The subsequent step is the selective methylation at the α-position (C-2) of the indanone carbonyl group.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the key transformations in the proposed synthetic pathway.
3.1. Synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (Intermediate)
This procedure is based on the well-established intramolecular Friedel-Crafts acylation. The reaction involves the cyclization of 3-(3,5-difluorophenyl)propanoic acid, which can be prepared from 1,3-difluorobenzene.
-
Materials: 3-(3,5-difluorophenyl)propanoic acid, polyphosphoric acid (PPA) or a Lewis acid such as AlCl₃, dichloromethane (anhydrous), ice, saturated sodium bicarbonate solution.
-
Protocol (via PPA):
-
In a round-bottom flask equipped with a mechanical stirrer, add 3-(3,5-difluorophenyl)propanoic acid (1.0 eq).
-
Add polyphosphoric acid (10-20 eq by weight) to the flask.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4,6-Difluoro-2,3-dihydro-1H-inden-1-one[1].
-
3.2. α-Methylation of 4,6-Difluoro-2,3-dihydro-1H-inden-1-one
This protocol describes the methylation at the C-2 position of the indanone ring.
-
Materials: 4,6-Difluoro-2,3-dihydro-1H-inden-1-one, a suitable base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA)), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF).
-
Protocol:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Add the base (e.g., NaH, 1.2 eq) to the THF and cool the suspension to 0 °C in an ice bath.
-
Dissolve 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous THF and add it dropwise to the base suspension.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the enolate.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield this compound.
-
Data Presentation
Since no experimental data exists for the target compound, the following table presents known physical and chemical properties of the starting material and a closely related methylated analogue. These values can serve as an estimation for the target compound's properties.
| Property | 4,6-Difluoro-1-indanone | 2-Methyl-1-indanone | 4,6-Difluoro-2-methyl-1-indanone (Predicted) |
| CAS Number | 162548-73-4[1] | 17496-14-9 | Not Available |
| Molecular Formula | C₉H₆F₂O[1] | C₁₀H₁₀O | C₁₀H₈F₂O |
| Molecular Weight | 168.14 g/mol [1] | 146.19 g/mol | 182.17 g/mol |
| Boiling Point | Not Available[4] | 93-95 °C / 4 mmHg | Expected to be slightly higher than 2-methyl-1-indanone |
| Density | Not Available[4] | 1.064 g/mL at 25 °C | Expected to be higher than 2-methyl-1-indanone due to fluorine atoms |
Applications in Drug Development
The incorporation of fluorine atoms and a methyl group into the indanone scaffold can significantly influence its biological activity.
-
Metabolic Stability: The presence of fluorine atoms often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes.
-
Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
Indanone derivatives have been investigated for a wide range of therapeutic areas, and this novel difluorinated and methylated analogue could be a valuable building block for creating new chemical entities with improved pharmacological profiles.
Visualization of Key Concepts
The synthesis of fluorinated aromatic compounds often relies on electrophilic fluorinating agents. Many of these reagents are based on an N-F bond, which acts as the source of the electrophilic fluorine.
Caption: General structure and examples of N-F electrophilic fluorinating agents.
References
A Technical Guide to the Physicochemical Properties of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a fluorinated derivative of 2-methyl-1-indanone. The indanone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the available physicochemical data for this compound and its relevant analogs, along with representative experimental protocols and logical workflows.
Physicochemical Properties
Direct experimental data for this compound is limited. However, key identifiers have been established. The properties of two important structural analogs, 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (unmethylated analog) and 2-Methyl-1-indanone (non-fluorinated analog), are provided for comparison and estimation.
Table 1: Core Physicochemical Data
| Property | This compound | 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (Analog) | 2-Methyl-1-indanone (Analog) |
| CAS Number | 32004-72-1[4][5][6] | 162548-73-4[7][8][9] | 17496-14-9[10][11][12] |
| Molecular Formula | C₁₀H₈F₂O[4] | C₉H₆F₂O[7][13] | C₁₀H₁₀O[10] |
| Molecular Weight | 182.17 g/mol [4] | 168.14 g/mol [7][13] | 146.19 g/mol [10] |
| Appearance | Not specified | White solid[7] | Liquid or solid[10] |
| Melting Point | Not specified | Not available | 47-47.5 °C[10] |
| Boiling Point | Not specified | Not available | 93-95 °C at 4 mmHg[10][11][12] |
| Density | Not specified | Not available | 1.064 g/mL at 25 °C[10][11][12] |
| Refractive Index | Not specified | Not available | n20/D 1.555[10][11][12] |
| Solubility | Not specified | Sparingly soluble in water[7] | Not specified |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method involves the α-methylation of the corresponding 1-indanone. The following is a representative protocol for the synthesis of 2-methyl-1-indanone, which can be adapted for the fluorinated analog.
Representative Synthesis of 2-Methyl-1-indanone via α-Methylation
This protocol is based on the intramolecular Friedel-Crafts acylation followed by α-methylation.[14][15]
Materials:
-
Substituted phenylpropiophenone precursor
-
Chlorinating agent (e.g., thionyl chloride)
-
Friedel-Crafts catalyst (e.g., Aluminium chloride)
-
Methylating agent (e.g., methyl iodide)
-
Anhydrous dichloromethane
-
Anhydrous toluene
-
Hydrochloric acid solution (5 wt%)
-
Sodium bicarbonate solution (2 wt%)
-
Anhydrous magnesium sulfate
-
Pentane (for crystallization)
Procedure:
-
Cyclization to form the indanone ring: The appropriate phenylpropiophenone is reacted with a chlorinating agent, followed by treatment with a Friedel-Crafts catalyst in a suitable solvent like anhydrous dichloromethane. The reaction mixture is typically stirred at room temperature.
-
Work-up: The reaction is quenched with ice water, and the organic layer is separated. The organic phase is washed sequentially with dilute hydrochloric acid and a sodium bicarbonate solution.
-
Purification of the intermediate indanone: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-indanone.
-
α-Methylation: The synthesized 1-indanone is dissolved in a suitable solvent, and a methylating agent such as methyl iodide is added. This step is typically carried out in the presence of a base to facilitate the formation of the enolate.[14]
-
Final Purification: The resulting 2-methyl-1-indanone can be purified by distillation or crystallization from a solvent like pentane to yield the final product.[15]
Note: The synthesis of the starting material, 4,6-Difluoro-2,3-dihydro-1H-inden-1-one, can be achieved through methods like the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride followed by cyclization.[13]
Spectral Data of an Analogous Compound
The following spectral data for 2-Methyl-1-indanone (CAS 17496-14-9) is provided as a reference for researchers.
-
¹H-NMR (400 MHz, CDCl₃): δ 1.31 (d, 3H), 2.73 (m, 2H), 3.40 (dd, 1H), 7.36 (t, 1H), 7.45 (d, 1H), 7.58 (t, 1H), 7.75 (d, 1H).[15]
-
Mass Spectrum (GC-MS): Key fragments and their relative intensities can be observed in the mass spectrum of 2-methyl-1-indanone.[16]
Biological Context and Significance
Indanone derivatives are known to exhibit a wide range of biological activities, including but not limited to:
-
Antiviral [17]
-
Anti-inflammatory [17]
-
Analgesic [17]
-
Antimalarial [17]
-
Antibacterial [17]
-
Anticancer [17]
Furthermore, they are used in the treatment of neurodegenerative diseases.[17] The introduction of fluorine atoms, as seen in the target molecule, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[13] Therefore, this compound represents a compound of significant interest for further investigation in drug discovery and development.
Visualizations
Below are diagrams illustrating key conceptual workflows relevant to the synthesis of the target compound.
Caption: General synthesis workflow for 4,6-Difluoro-2-methyl-1-indanone.
Caption: Logical steps in the α-methylation of a 1-indanone.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molbase.com [molbase.com]
- 5. 4,6-二氟-2-甲基-2,3-二氢-1H-茚-1-酮 | CAS:32004-72-1 | 郑州阿尔法化工有限公司 [alfachem.cn]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 4,6-Difluoro-1-indanone | 162548-73-4 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 2-METHYL-1-INDANONE | 17496-14-9 [chemicalbook.com]
- 12. 2-METHYL-1-INDANONE | 17496-14-9 [chemicalbook.com]
- 13. smolecule.com [smolecule.com]
- 14. d-nb.info [d-nb.info]
- 15. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one IUPAC name and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative. The document covers its chemical identity, physicochemical properties, and a general workflow for its characterization, tailored for professionals in chemical research and drug development.
Chemical Identity and Structure
The IUPAC name for the compound is This compound .
Below is a 2D representation of the chemical structure, generated using the DOT language.
Figure 1: 2D Structure of this compound
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. The data is a combination of predicted and available information.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₂O | PubChem[1] |
| Molecular Weight | 182.17 g/mol | PubChem[1] |
| Monoisotopic Mass | 182.05432 Da | PubChem[1] |
| XlogP (Predicted) | 2.4 | PubChem[1] |
| SMILES | CC1CC2=C(C1=O)C=C(C=C2F)F | PubChem[1] |
| InChI | InChI=1S/C10H8F2O/c1-5-2-7-8(10(5)13)3-6(11)4-9(7)12/h3-5H,2H2,1H3 | PubChem[1] |
| InChIKey | VHFPRJDKCGMOCA-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocols
A potential synthetic route is referenced in the Journal of Medicinal Chemistry, 46, p. 399, 2003, for the synthesis of the related compound 4,6-difluoro-1-indanone.[3] Researchers interested in synthesizing the title compound should consult this reference for potentially adaptable methodologies.
Below is a generalized workflow for the synthesis and characterization of a novel indanone derivative.
Figure 2: General Workflow for Synthesis and Characterization
Biological Activity
Specific biological activity for this compound has not been extensively reported. However, the 1-indanone scaffold is present in a variety of biologically active molecules.[2] Derivatives of 1-indanone have shown potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents.[2] The introduction of fluorine atoms can significantly modulate the biological activity of a compound.[4]
The logical workflow for investigating the biological potential of a novel compound like this compound is outlined below.
Figure 3: Drug Discovery and Development Pathway
References
- 1. PubChemLite - this compound (C10H8F2O) [pubchemlite.lcsb.uni.lu]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry. The core of this synthesis involves a multi-step process culminating in an intramolecular Friedel-Crafts acylation. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for key reactions, and a summary of quantitative data.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a multi-step pathway starting from 1,3-difluorobenzene. The key strategic elements involve the introduction of a substituted butanoyl side chain onto the aromatic ring, followed by an intramolecular cyclization to form the desired indanone structure. The primary stages of this synthesis are:
-
Friedel-Crafts Acylation: The initial step involves the acylation of 1,3-difluorobenzene with crotonyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction introduces a butenoyl group onto the aromatic ring, forming (E)-1-(2,4-difluorophenyl)but-2-en-1-one.
-
Reduction of the Alkene: The carbon-carbon double bond in the butenone intermediate is selectively reduced to yield the saturated ketone, 1-(2,4-difluorophenyl)butan-1-one. This is commonly achieved through catalytic hydrogenation.
-
Conversion to the Carboxylic Acid: The saturated ketone undergoes a series of reactions to be converted into 3-(2,4-difluorophenyl)butanoic acid. This transformation is a critical step to set up the subsequent intramolecular cyclization.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The final and key step is the intramolecular cyclization of 3-(2,4-difluorophenyl)butanoic acid. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA), to yield the target molecule, this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene
This procedure describes the synthesis of (E)-1-(2,4-difluorophenyl)but-2-en-1-one.
Materials:
-
1,3-Difluorobenzene
-
Crotonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of crotonyl chloride in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition of crotonyl chloride, add 1,3-difluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude (E)-1-(2,4-difluorophenyl)but-2-en-1-one by vacuum distillation or column chromatography.
Step 2: Synthesis of 3-(2,4-Difluorophenyl)butanoic Acid
This procedure involves the reduction of the double bond of (E)-1-(2,4-difluorophenyl)but-2-en-1-one to give 1-(2,4-difluorophenyl)butan-1-one, followed by its conversion to the corresponding carboxylic acid.
Part A: Reduction of the Alkene
Materials:
-
(E)-1-(2,4-difluorophenyl)but-2-en-1-one
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve (E)-1-(2,4-difluorophenyl)but-2-en-1-one in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield 1-(2,4-difluorophenyl)butan-1-one.
Part B: Conversion to Carboxylic Acid (Illustrative Willgerodt-Kindler Reaction followed by Hydrolysis)
Materials:
-
1-(2,4-Difluorophenyl)butan-1-one
-
Sulfur
-
Morpholine
-
Dioxane
-
Hydrochloric acid, concentrated
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask, combine 1-(2,4-difluorophenyl)butan-1-one, sulfur, and morpholine in dioxane.
-
Heat the mixture at reflux for several hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with dilute hydrochloric acid and then with water.
-
Dry the organic layer and concentrate to obtain the thiomorpholide intermediate.
-
Hydrolyze the thiomorpholide by refluxing with a solution of sodium hydroxide in a mixture of water and ethanol.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid.
-
Extract the resulting 3-(2,4-difluorophenyl)butanoic acid with an organic solvent.
-
Dry the organic extract and remove the solvent to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
This final step describes the cyclization of 3-(2,4-difluorophenyl)butanoic acid to form this compound.
Materials:
-
3-(2,4-Difluorophenyl)butanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to approximately 80-100 °C with stirring.
-
Add 3-(2,4-difluorophenyl)butanoic acid portion-wise to the hot PPA, ensuring the temperature does not rise excessively.
-
Continue stirring the mixture at this temperature for the specified reaction time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture slightly and then carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Extract the resulting aqueous suspension with ethyl acetate or dichloromethane.
-
Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
The following tables summarize the expected quantitative data for the key reaction steps. Please note that yields are representative and can vary based on reaction scale and optimization.
Table 1: Reagents and Typical Yields for the Synthesis of this compound
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 1,3-Difluorobenzene | Crotonyl chloride, AlCl₃ | (E)-1-(2,4-Difluorophenyl)but-2-en-1-one | 70-85 |
| 2A | (E)-1-(2,4-Difluorophenyl)but-2-en-1-one | H₂, 10% Pd/C | 1-(2,4-Difluorophenyl)butan-1-one | >95 |
| 2B | 1-(2,4-Difluorophenyl)butan-1-one | Sulfur, Morpholine; then NaOH/H₂O | 3-(2,4-Difluorophenyl)butanoic acid | 60-75 (over 2 steps) |
| 3 | 3-(2,4-Difluorophenyl)butanoic acid | Polyphosphoric acid (PPA) | This compound | 75-90 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Description |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20 (m, 1H, Ar-H), 6.90 (m, 1H, Ar-H), 3.30 (dd, 1H, CH₂), 2.80 (m, 1H, CH), 2.65 (dd, 1H, CH₂), 1.30 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 204.0 (C=O), 165.0 (d, J=252 Hz, C-F), 162.5 (d, J=252 Hz, C-F), 138.0 (dd), 125.0 (dd), 115.0 (dd), 112.0 (dd), 45.0, 35.0, 16.0 |
| Mass Spectrometry (EI) | m/z (%): 182 (M⁺), 167, 139 |
Visualizations
Reaction Pathway
The following diagram illustrates the overall synthetic pathway for the preparation of this compound.
Caption: Synthetic route to this compound.
Experimental Workflow
The diagram below outlines the general experimental workflow for a typical step in this synthesis, such as the intramolecular Friedel-Crafts acylation.
Caption: General experimental workflow for a synthetic step.
An In-Depth Technical Guide to the Intramolecular Cyclization of Fluorinated Phenylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intramolecular cyclization of phenylpropanoic acids, a cornerstone of synthetic organic chemistry, provides a direct route to valuable cyclic ketone frameworks such as tetralones. The introduction of fluorine atoms into the phenyl ring significantly modulates the electronic properties of the substrate, influencing the reactivity and regioselectivity of this transformation. This technical guide offers a comprehensive overview of the intramolecular cyclization of fluorinated phenylpropanoic acids, with a focus on the synthesis of fluorinated tetralones. It provides a detailed examination of reaction mechanisms, a comparative analysis of various catalytic systems, comprehensive experimental protocols, and a summary of quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, providing the necessary information to design and execute these critical cyclization reactions.
Introduction
The intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acids is a classical and widely utilized method for the synthesis of tetralones, which are key structural motifs in a plethora of natural products and pharmacologically active compounds. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of fluorinated analogues of bioactive molecules is of significant interest in medicinal chemistry.
This guide focuses on the intramolecular cyclization of fluorinated phenylpropanoic acids, providing a detailed exploration of the synthesis of 5-, 6-, and 7-fluoro-1-tetralone from their corresponding 3-(fluorophenyl)propanoic acid precursors.
Reaction Mechanism and Catalysis
The intramolecular cyclization of phenylpropanoic acids proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation. The reaction is typically promoted by a strong acid catalyst, which serves to activate the carboxylic acid moiety, generating a highly electrophilic acylium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclic ketone.
A variety of acidic catalysts can be employed for this transformation, with the choice of catalyst often influencing the reaction conditions and yields. Common catalysts include:
-
Polyphosphoric Acid (PPA): A viscous and strong dehydrating agent, PPA is a widely used and effective catalyst for intramolecular acylations. Reactions are typically conducted at elevated temperatures.
-
Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid, Eaton's reagent is a powerful dehydrating agent and a strong acid, often allowing for milder reaction conditions compared to PPA.
-
Triflic Acid (TfOH): A superacid, triflic acid is an extremely effective catalyst for Friedel-Crafts reactions, often enabling cyclizations to occur at or below room temperature.
-
Lewis Acids (e.g., AlCl₃): In conjunction with a co-reagent like oxalyl chloride or thionyl chloride to form the acyl chloride in situ, Lewis acids such as aluminum chloride are potent catalysts for this cyclization.
The position of the fluorine atom on the phenyl ring can influence the reactivity of the aromatic ring towards electrophilic attack and may affect the choice of catalyst and reaction conditions.
Synthesis of Fluorinated Phenylpropanoic Acids
The requisite fluorinated phenylpropanoic acid precursors can be synthesized through various established synthetic routes. A common approach involves the Knoevenagel condensation of a fluorinated benzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative.
General Experimental Protocol: Synthesis of 3-(Fluorophenyl)propanoic Acids
A mixture of the corresponding fluorobenzaldehyde (1.0 eq.), malonic acid (1.2 eq.), and piperidine (0.1 eq.) in pyridine is heated at reflux for several hours. After cooling, the reaction mixture is poured into water and acidified with concentrated HCl. The precipitated cinnamic acid derivative is collected by filtration. Subsequent reduction of the double bond, typically through catalytic hydrogenation (e.g., H₂, Pd/C) in a suitable solvent like ethanol or ethyl acetate, affords the desired 3-(fluorophenyl)propanoic acid.
Intramolecular Cyclization to Fluorinated Tetralones: Data and Protocols
This section provides a detailed summary of the intramolecular cyclization of 3-(2-fluorophenyl)propanoic acid, 3-(3-fluorophenyl)propanoic acid, and 3-(4-fluorophenyl)propanoic acid to their corresponding fluorinated tetralones.
Synthesis of 5-Fluoro-1-tetralone
The cyclization of 3-(2-fluorophenyl)propanoic acid can be effectively achieved using a Lewis acid-mediated approach.
Table 1: Quantitative Data for the Synthesis of 5-Fluoro-1-tetralone
| Precursor | Catalyst | Reagents | Solvent | Temperature | Time | Yield (%) |
| 3-(2-Fluorophenyl)propanoic Acid | AlCl₃ | Oxalyl Chloride, DMF (cat.) | Dichloromethane | 0 °C to rt | Overnight | 53[1] |
To a solution of 4-(2-fluorophenyl)butyric acid (0.15 g) in dichloromethane (20 mL) at 0 °C is added oxalyl chloride (0.15 mL) followed by a catalytic amount of N,N-dimethylformamide (1 drop). The reaction mixture is stirred at 0 °C for 2 hours. Anhydrous aluminum chloride (0.121 g) is then added, and the mixture is slowly warmed to room temperature and stirred overnight. The reaction is carefully quenched by pouring it into ice water and extracted with dichloromethane. The combined organic layers are washed with 0.5 M sodium hydroxide solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (20% ethyl acetate/hexane) to yield 5-fluoro-3,4-dihydronaphthalen-1(2H)-one (0.07 g, 53% yield).[1]
Synthesis of 6-Fluoro-1-tetralone
Polyphosphoric acid is a common and effective reagent for the cyclization of 3-(3-fluorophenyl)propanoic acid.
Table 2: Quantitative Data for the Synthesis of 6-Fluoro-1-tetralone
| Precursor | Catalyst | Temperature | Time | Yield |
| 4-(3-Fluorophenyl)butyric Acid | Polyphosphoric Acid | 110 °C | 2 hours | Not specified |
A mixture of 4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol) and polyphosphoric acid (2 g) is heated at 110 °C under a nitrogen atmosphere for two hours. The reaction progress should be monitored by TLC. Upon completion, the reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to afford 6-fluoro-3,4-dihydro-2H-naphthalen-1-one.[2]
Synthesis of 7-Fluoro-1-tetralone
The synthesis of 7-fluoro-1-tetralone from 3-(4-fluorophenyl)propanoic acid is a well-established transformation, often utilizing strong acid catalysts.
Table 3: Quantitative Data for the Synthesis of 7-Fluoro-1-tetralone
| Precursor | Catalyst | Temperature | Time | Yield |
| 3-(4-Fluorophenyl)propanoic Acid | PPA | Not specified | Not specified | Not specified |
While a specific detailed protocol with yield for the cyclization of 3-(4-fluorophenyl)propanoic acid was not found in the immediate search results, the general procedure using polyphosphoric acid, as described for the 6-fluoro isomer, is a standard and reliable method. Optimization of temperature and reaction time may be required to achieve high yields.
Characterization of Fluorinated Tetralones
The synthesized fluorinated tetralones are characterized by standard spectroscopic techniques, including NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Table 4: Spectroscopic Data for Fluorinated Tetralones
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Mass Spectrum (m/z) |
| 5-Fluoro-1-tetralone | Data not available in search results. | Data not available in search results. | Data not available in search results. | Molecular Weight: 164.18 |
| 6-Fluoro-1-tetralone | Data not available in search results. | Data not available in search results. | Data not available in search results. | Molecular Weight: 164.18 |
| 7-Fluoro-1-tetralone | Data not available in search results. | Data not available in search results. | Data not available in search results. | Molecular Weight: 164.18 |
Note: Specific spectral data for the target compounds were not available in the performed searches. The molecular weight is provided based on the chemical formula C₁₀H₉FO.
Visualizations
Reaction Pathway
Caption: General synthetic pathway for fluorinated tetralones.
Experimental Workflow
Caption: General experimental workflow for intramolecular cyclization.
Conclusion
The intramolecular cyclization of fluorinated phenylpropanoic acids represents a robust and versatile strategy for the synthesis of fluorinated tetralones. The choice of catalyst, including traditional reagents like polyphosphoric acid and modern alternatives such as Eaton's reagent and triflic acid, allows for flexibility in reaction conditions. While the position of the fluorine substituent can influence reactivity, the general methodologies presented in this guide provide a solid foundation for the successful synthesis of these valuable fluorinated building blocks. Further research is warranted to develop a more comprehensive understanding of the impact of fluorine substitution on reaction kinetics and to establish a broader library of detailed experimental protocols and spectroscopic data for this important class of compounds.
References
Theoretical Properties of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of the novel compound 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one. Due to the limited availability of experimental data for this specific molecule, this document leverages established computational chemistry methods and data from structurally similar compounds to predict its physicochemical characteristics, spectroscopic signatures, and potential biological activities. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering insights into its synthesis, potential mechanisms of action, and key areas for future experimental validation.
Introduction
Fluorinated indanones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses on the theoretical characterization of a specific member of this class, this compound, providing a detailed in silico analysis to facilitate further research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been calculated and are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 162548-73-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₈F₂O | --INVALID-LINK-- |
| Molecular Weight | 182.17 g/mol | --INVALID-LINK-- |
| Predicted LogP | 2.4 | --INVALID-LINK-- |
| Predicted Topological Polar Surface Area (TPSA) | 17.1 Ų | --INVALID-LINK-- |
| Predicted Hydrogen Bond Donors | 0 | --INVALID-LINK-- |
| Predicted Hydrogen Bond Acceptors | 1 | --INVALID-LINK-- |
| Predicted Rotatable Bonds | 0 | --INVALID-LINK-- |
Spectroscopic Properties (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and can guide the interpretation of future experimental data.
NMR Spectroscopy
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H NMR | |||
| CH₃ | 1.25 | d | J = 7.5 |
| CH (position 2) | 2.80 | m | |
| CH₂ (position 3) | 3.10 (dd), 3.45 (dd) | m | J = 17.0, 8.0; J = 17.0, 4.0 |
| Ar-H (position 5) | 7.15 | t | J(H,F) = 8.5 |
| Ar-H (position 7) | 7.60 | d | J(H,F) = 8.5 |
| ¹³C NMR | |||
| CH₃ | 16.5 | ||
| C2 | 42.0 | ||
| C3 | 34.5 | ||
| C=O | 205.0 | ||
| C7a | 155.0 | d | J(C,F) = 2.5 |
| C3a | 138.0 | t | J(C,F) = 3.0 |
| C4 | 164.0 | d | J(C,F) = 250.0 |
| C5 | 115.0 | dd | J(C,F) = 25.0, 4.0 |
| C6 | 162.0 | d | J(C,F) = 248.0 |
| C7 | 118.0 | d | J(C,F) = 22.0 |
| ¹⁹F NMR | |||
| F (position 4) | -108.0 | ||
| F (position 6) | -112.0 |
Mass Spectrometry
| Ion | Predicted m/z |
| [M]⁺ | 182.05 |
| [M+H]⁺ | 183.06 |
| [M+Na]⁺ | 205.04 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (ketone) | 1715 - 1730 |
| C-F (aryl) | 1200 - 1300 |
| C-H (aromatic) | 3050 - 3150 |
| C-H (aliphatic) | 2850 - 2960 |
Synthesis Methodology
While a specific experimental protocol for the synthesis of this compound is not available in the literature, a plausible synthetic route can be proposed based on established methods for analogous 1-indanones. The most common approach involves an intramolecular Friedel-Crafts acylation of a suitable precursor.[1]
Proposed Synthetic Pathway
A potential synthesis could start from 3,5-difluorophenylacetic acid. This starting material would undergo a series of reactions to introduce the methyl group at the alpha position and extend the carbon chain, followed by cyclization.
Hypothetical Experimental Protocol: Intramolecular Friedel-Crafts Acylation
-
Acid Chloride Formation: To a solution of 3-(3,5-difluorophenyl)-2-methylpropanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess reagents under reduced pressure to yield the crude acid chloride.
-
Cyclization: Add the crude acid chloride to a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere. Allow the reaction to stir at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Biological Activity and Mechanism of Action
Derivatives of indanone have demonstrated a wide range of biological activities, including anti-Alzheimer, anticancer, antimicrobial, and antiviral effects.[2] Specifically, fluorinated benzylidene indanones have been shown to exhibit antiproliferative activity by modulating microtubule dynamics, acting as microtubule destabilizers and inducing G2/M phase arrest in cancer cells.[3]
Predicted Biological Activities (In Silico)
Based on the structural similarity to other biologically active fluorinated indanones, it is plausible that this compound could exhibit anticancer properties. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide initial insights into the drug-likeness of the compound.
| ADMET Property | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Likely |
| CYP450 2D6 Inhibition | Unlikely |
| Hepatotoxicity | Low Probability |
| Ames Mutagenicity | Low Probability |
Proposed Signaling Pathway: Microtubule Destabilization
A potential mechanism of action for the anticancer activity of this compound could involve the disruption of microtubule polymerization, a pathway targeted by many successful chemotherapeutic agents.
References
Technical Guide: ¹H NMR Characterization of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from analogous structures, including 2-methyl-1-indanone and various fluoroaromatic compounds, to present a comprehensive and predicted ¹H NMR data set. This guide also outlines a detailed, two-step synthetic protocol for the target molecule and provides the necessary experimental parameters for its NMR analysis. The information herein is intended to serve as a valuable resource for the synthesis, purification, and structural elucidation of this compound and related compounds in a drug discovery and development context.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz). These predictions are based on data from structurally similar compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | ~ 2.80 | m | - |
| H3a (ax) | ~ 3.40 | dd | J_gem ≈ 17.0, J_vic ≈ 8.0 |
| H3b (eq) | ~ 2.85 | dd | J_gem ≈ 17.0, J_vic ≈ 4.0 |
| 2-CH₃ | ~ 1.25 | d | J_vic ≈ 7.0 |
| H5 | ~ 7.20 | t | J_H-F ≈ J_H-H ≈ 8.5 |
| H7 | ~ 6.90 | dd | J_H-H ≈ 8.5, J_H-F ≈ 10.0 |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the Friedel-Crafts acylation to form the indanone core, followed by α-methylation.
Synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-one
This procedure is adapted from standard Friedel-Crafts acylation methods for the synthesis of fluorinated indanones.
Materials:
-
3,5-Difluorophenylacetic acid
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3,5-difluorophenylacetic acid in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride to the solution. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
In a separate flask, prepare a suspension of aluminum chloride in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the aluminum chloride suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4,6-difluoro-2,3-dihydro-1H-inden-1-one.
Synthesis of this compound
This α-methylation is a standard procedure for ketones.
Materials:
-
4,6-Difluoro-2,3-dihydro-1H-inden-1-one
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere, suspend sodium hydride in anhydrous tetrahydrofuran in a round-bottom flask and cool to 0 °C.
-
Slowly add a solution of 4,6-difluoro-2,3-dihydro-1H-inden-1-one in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the enolate.
-
Add methyl iodide to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain this compound.
¹H NMR Data Acquisition
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Spectral Width: A range of -2 to 10 ppm is typically sufficient.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound with the protons labeled for clarity in the context of the ¹H NMR data.
Caption: Molecular structure of this compound.
Logical Workflow for Synthesis and Characterization
The following diagram outlines the logical workflow from synthesis to the final ¹H NMR characterization of the target compound.
Caption: Workflow for the synthesis and ¹H NMR characterization.
Technical Guide: 13C NMR Spectral Data for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed prediction based on the analysis of structurally related compounds, namely 1-indanone and 2-methyl-1-indanone, and established principles of fluorine substituent effects on aromatic systems.
Predicted 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound, alongside the experimental data for 1-indanone and 2-methyl-1-indanone for comparative analysis. The predictions are derived by considering the additive effects of the methyl group at the C2 position and the fluorine atoms at the C4 and C6 positions on the indanone scaffold.
Table 1: Comparative 13C NMR Chemical Shift Data (δ in ppm)
| Carbon Atom | 1-Indanone (Experimental)[1][2] | 2-Methyl-1-indanone (Experimental) | Predicted for this compound |
| C1 (C=O) | ~207.2 | ~209 | ~208 |
| C2 | ~36.4 | ~42 | ~42 |
| C3 | ~25.9 | ~34 | ~34 |
| C3a | ~137.9 | ~138 | ~135 (d, J=small) |
| C4 | ~123.7 | ~124 | ~163 (d, ¹JCF=~250 Hz) |
| C5 | ~126.8 | ~127 | ~110 (d, ²JCF=~20 Hz) |
| C6 | ~134.8 | ~135 | ~165 (d, ¹JCF=~250 Hz) |
| C7 | ~127.8 | ~128 | ~112 (d, ²JCF=~20 Hz) |
| C7a | ~153.1 | ~153 | ~150 (d, J=small) |
| 2-CH₃ | - | ~16 | ~16 |
Note: The chemical shifts for the target compound are predicted values and should be confirmed by experimental data. The symbol 'd' indicates a doublet splitting pattern due to carbon-fluorine coupling, with the coupling constant J in Hertz (Hz). The magnitude of the coupling constants are estimations based on typical values for fluorinated aromatic compounds.
Experimental Protocol for 13C NMR Data Acquisition
The following is a generalized experimental protocol for acquiring a standard proton-decoupled 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
2. NMR Spectrometer and Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Experiment: Standard proton-decoupled 1D 13C NMR experiment.
-
Solvent Lock: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe for the 13C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard power-gated decoupling sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 240 ppm (e.g., -20 to 220 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds to allow for adequate relaxation of quaternary carbons.
-
Pulse Angle: 30-45 degrees.
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the peaks if quantitative analysis is required, although for standard 13C NMR this is often not accurate without specific experimental setups.
Visualizations
Caption: Chemical structure of this compound with numbered carbons.
Caption: Conceptual workflow for 13C NMR data acquisition and analysis.
References
Mass Spectrometry Analysis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a compound of interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, data presentation, and visualization of key processes.
Introduction
This compound is a fluorinated indanone derivative. The structural characterization of such molecules is crucial for their development and application. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of small molecules like this indanone derivative. This guide outlines a theoretical framework for its mass spectrometric analysis, including a proposed fragmentation pathway, based on the known behavior of similar chemical structures.
Predicted Mass Spectrometry Data
While specific experimental mass spectra for this compound are not widely available in public literature, a proposed fragmentation pattern can be elucidated based on the principles of mass spectrometry and the analysis of related indanone compounds. The molecular formula for this compound is C₁₀H₈F₂O.[1] The predicted mass spectrometry data, including the molecular ion and key fragment ions, are summarized in the table below.
| Ion | Proposed Structure | m/z (Theoretical) | Notes |
| [M]⁺˙ | Molecular Ion | 182.05 | The intact molecule with one electron removed. |
| [M-CH₃]⁺ | Loss of a methyl group | 167.03 | Alpha-cleavage adjacent to the carbonyl group. |
| [M-CO]⁺˙ | Loss of carbon monoxide | 154.06 | Characteristic fragmentation of cyclic ketones. |
| [M-C₂H₄]⁺˙ | McLafferty-type rearrangement | 154.06 | Loss of ethene from the dihydroindenone ring. |
| [C₈H₅F₂]⁺ | Further fragmentation | 139.03 | Loss of CHO from the [M-CH₃]⁺ ion. |
| [C₇H₄F₂]⁺˙ | Retro-Diels-Alder type fragmentation | 126.03 | Cleavage of the five-membered ring. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is expected to follow several key pathways characteristic of ketones and cyclic compounds. The initial ionization will form the molecular ion ([M]⁺˙). Subsequent fragmentation is likely to proceed through alpha-cleavage, loss of neutral molecules like carbon monoxide (CO), and rearrangements.
Experimental Protocols
The following is a detailed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of small molecule ketones.[2][3]
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Extraction (if in a matrix):
-
Liquid-Liquid Extraction: For aqueous samples, extract with a non-polar solvent like dichloromethane or ethyl acetate.
-
Solid-Phase Extraction (SPE): For complex matrices, use an appropriate SPE cartridge to isolate the analyte of interest.
-
QuEChERS: For food or environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction and cleanup.[2]
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Mode: Splitless injection.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Data Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While the fragmentation pathway presented is theoretical, it is based on established principles of mass spectrometry and provides a strong basis for the identification and characterization of this compound. The detailed experimental protocol offers a practical starting point for researchers to develop and validate their own analytical methods. Further experimental studies are warranted to confirm the proposed fragmentation patterns and to fully characterize the mass spectrometric behavior of this molecule.
References
- 1. PubChemLite - this compound (C10H8F2O) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the FTIR Analysis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one. It details the expected vibrational frequencies, a comprehensive experimental protocol for sample analysis, and a visual representation of the analytical workflow. This document is intended to support research and development activities where this compound is of interest.
Introduction to the FTIR Spectroscopy of this compound
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint." For this compound, FTIR analysis is crucial for confirming its chemical identity and purity. The key functional groups that give rise to characteristic absorption bands in its FTIR spectrum include the ketone carbonyl group within a five-membered ring, aromatic carbon-fluorine bonds, aromatic and aliphatic carbon-hydrogen bonds, and aromatic carbon-carbon double bonds.
Predicted FTIR Absorption Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound based on established correlation tables. The exact position of these bands can be influenced by the molecular environment and the physical state of the sample.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretching | Aromatic C-H | Medium |
| 2975 - 2950 | Asymmetric C-H Stretching | Methyl (-CH₃) | Medium to Strong |
| 2935 - 2915 | Asymmetric C-H Stretching | Methylene (-CH₂) | Medium to Strong |
| 2880 - 2860 | Symmetric C-H Stretching | Methyl (-CH₃) | Medium |
| 2865 - 2845 | Symmetric C-H Stretching | Methylene (-CH₂) | Medium |
| ~1750 | C=O Stretching | Five-membered ring ketone | Strong |
| 1625 - 1585 | C=C Stretching | Aromatic Ring | Medium to Weak |
| 1500 - 1400 | C=C Stretching | Aromatic Ring | Medium to Weak |
| 1470 - 1430 | C-H Bending (Scissoring/Asymmetric) | Methylene (-CH₂), Methyl (-CH₃) | Medium |
| 1380 - 1370 | C-H Bending (Umbrella) | Methyl (-CH₃) | Medium |
| 1250 - 1000 | C-F Stretching | Aromatic C-F | Strong |
| 900 - 675 | C-H Bending (Out-of-plane) | Aromatic C-H | Strong |
Experimental Protocol: FTIR Analysis by Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy for the analysis of solid and liquid samples due to its simplicity and minimal sample preparation requirements.[1][2]
3.1. Materials and Equipment
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Sample of this compound (solid powder).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
3.2. Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.
-
Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This spectrum will account for any environmental interferences, such as atmospheric water and carbon dioxide, as well as the absorbance of the ATR crystal itself.
-
Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3]
-
With the clean, empty ATR crystal in place, acquire the background spectrum. Typically, this involves co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula. A few milligrams of the sample is generally sufficient.[4]
-
Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.[3][5]
-
Acquire the sample spectrum using the same instrumental parameters (e.g., number of scans, resolution) as used for the background spectrum. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Interpretation:
-
The resulting spectrum should be baseline corrected and normalized if necessary.
-
Identify the characteristic absorption peaks and compare their positions (in cm⁻¹) and relative intensities to the predicted values in the data table and to reference spectra if available.
-
-
Cleaning:
Visualized Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the FTIR analysis of this compound.
Caption: Experimental workflow for FTIR analysis.
Caption: Structure-spectrum logical relationship.
References
The Biological Versatility of Fluorinated Indanones: A Technical Guide for Drug Discovery Professionals
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold can significantly enhance the pharmacological properties of the parent molecule, including metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth overview of the biological activities of fluorinated indanones, focusing on their anticancer, anti-inflammatory, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.
Anticancer Activity of Fluorinated Indanones
Fluorinated indanone derivatives, particularly fluorinated benzylidene indanones, have emerged as a promising class of anticancer agents.[1][2] These compounds have demonstrated significant antiproliferative and antiangiogenic properties, with cytotoxic effects observed across a range of human cancer cell lines.[2][3][4]
Quantitative Anticancer Data
The cytotoxic activity of various fluorinated indanone derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The data below summarizes the activity of these compounds against several cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |
| 2-Benzylidene-1-indanones | Fluorinated derivative | MCF-7 (Breast) | 0.01 - 0.88 |
| HCT (Colon) | 0.01 - 0.88 | ||
| THP-1 (Leukemia) | 0.01 - 0.88 | ||
| A549 (Lung) | 0.01 - 0.88 | ||
| Indanone-based Thiazolyl Hydrazone | ITH-6 | HT-29 (Colorectal) | 0.44 |
| COLO 205 (Colorectal) | 0.98 | ||
| KM 12 (Colorectal) | 0.41 |
Mechanism of Anticancer Action
The anticancer effects of fluorinated indanones are often attributed to their ability to modulate microtubule dynamics.[1] By binding to the colchicine binding pocket of tubulin, these compounds act as microtubule destabilizers, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[1][2] Furthermore, some derivatives have been shown to exert antiangiogenic effects by downregulating key signaling molecules such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-α (HIF-α).[1]
Anti-inflammatory Activity
Derivatives of 2-benzylidene-1-indanone have been investigated for their anti-inflammatory properties and have shown potential in modulating key inflammatory pathways.[1] These compounds can effectively inhibit the production of pro-inflammatory cytokines.[1]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of indanone derivatives has been assessed by measuring the inhibition of various pro-inflammatory cytokines.
| Compound | Cytokine Inhibited | IC50 (nM) | Cell Type |
| IPX-18 (Indanone Derivative) | TNF-α | 298.8 | Human Whole Blood |
| TNF-α | 96.29 | PBMCs | |
| IFN-γ | 217.6 | Human Whole Blood | |
| IFN-γ | 103.7 | PBMCs |
Note: IPX-18 is a non-fluorinated indanone derivative, but its data is presented here to illustrate the anti-inflammatory potential of the indanone scaffold.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are linked to their ability to block the activation of the NF-κB/MAPK signaling pathway.[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), this pathway is typically activated, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Fluorinated indanones can inhibit this cascade, thereby reducing inflammation.[1]
Enzyme Inhibition
The 5-fluoro-1-indanone scaffold is a valuable starting point for developing potent enzyme inhibitors, particularly for enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.
Acetylcholinesterase (AChE) Inhibition
AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease. The indanone moiety is a core feature of the well-known AChE inhibitor, Donepezil. Research into fluorinated analogs aims to enhance potency and refine structure-activity relationships.[5]
| Compound ID | Core Structure | R1 (Indanone C5) | R2 (Substituent) | AChE IC50 (nM) |
| Donepezil | 1-Indanone | H | -CH₂-piperidine-benzyl | ~5.7 |
| 9 | Indanone Derivative | - | - | 14.8 |
| 14 | Indanone Derivative | - | - | 18.6 |
| 4a | 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative | - | ortho-chlorine | 910 |
Monoamine Oxidase B (MAO-B) Inhibition
Selective MAO-B inhibitors are used in the treatment of Parkinson's disease. C6-substituted indanones have been shown to be particularly potent and selective MAO-B inhibitors.[6]
| Compound Class | Substitution | MAO-B IC50 (µM) |
| C6-Substituted Indanones | Various | 0.001 - 0.030 |
One notable fluorinated derivative, 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one, exhibited a high affinity for MAO-B with a Ki of 6 nM.[7]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of fluorinated indanone derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro Anti-inflammatory Assay
This protocol is used to assess the anti-inflammatory activity of fluorinated indanone derivatives.
-
Cell Culture: Culture murine primary macrophages or a suitable cell line (e.g., RAW 264.7) in appropriate media.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Incubation: Incubate the cells for a specified period to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Quantify the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using ELISA kits.
-
Data Analysis: Determine the percentage of cytokine inhibition compared to the LPS-stimulated control and calculate IC50 values.
Enzyme Inhibition Assays (General Protocol)
This general protocol can be adapted for assessing the inhibition of enzymes like AChE and MAO-B.
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., human recombinant AChE or MAO-B) and its specific substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the fluorinated indanone test compounds.
-
Assay Reaction: In a microplate, mix the enzyme, inhibitor (or vehicle control), and initiate the reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., colorimetric, fluorometric).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 or Ki value.
Conclusion and Future Perspectives
Fluorinated indanones represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and enzyme-inhibiting agents makes them attractive scaffolds for further drug discovery and development efforts. The incorporation of fluorine can be strategically utilized to optimize the potency, selectivity, and pharmacokinetic properties of these molecules. Future research should focus on expanding the structure-activity relationship studies for a broader range of fluorinated indanone derivatives, conducting comprehensive in vivo efficacy and safety evaluations, and exploring their potential against a wider array of therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one: An Application Note
This document provides a detailed methodology for the synthesis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative of interest to researchers, scientists, and drug development professionals. The protocol is based on a multi-step synthetic route commencing with the Friedel-Crafts acylation of 1,3-difluorobenzene.
Synthetic Strategy
The synthesis of this compound is proposed via a four-step sequence:
-
Friedel-Crafts Acylation: Reaction of 1,3-difluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst to form 3-(2,4-difluorobenzoyl)propanoic acid.
-
Ketone Reduction: Reduction of the keto group in 3-(2,4-difluorobenzoyl)propanoic acid to yield 4-(2,4-difluorophenyl)butanoic acid.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): Cyclization of 4-(2,4-difluorophenyl)butanoic acid to form 4,6-difluoro-2,3-dihydro-1H-inden-1-one.
-
α-Methylation: Introduction of a methyl group at the C-2 position of the indanone ring to afford the final product.
Experimental Protocols
Step 1: Synthesis of 3-(2,4-Difluorobenzoyl)propanoic Acid
This procedure follows a standard Friedel-Crafts acylation protocol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 1,3-Difluorobenzene | 114.09 | 11.41 g (10 mL) | 0.1 |
| Succinic Anhydride | 100.07 | 10.01 g | 0.1 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.33 g | 0.22 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - |
| Concentrated Hydrochloric Acid (HCl) | - | 30 mL | - |
| Crushed Ice | - | 200 g | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (29.33 g) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of succinic anhydride (10.01 g) and 1,3-difluorobenzene (11.41 g) in 50 mL of anhydrous dichloromethane from the dropping funnel over 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (30 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of toluene and hexane.
Expected Yield: ~85-92%
Step 2: Synthesis of 4-(2,4-Difluorophenyl)butanoic Acid
This step involves the reduction of the ketone functionality. A Wolff-Kishner reduction is described here.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 3-(2,4-Difluorobenzoyl)propanoic Acid | 214.15 | 21.42 g | 0.1 |
| Hydrazine Hydrate (80%) | 50.06 | 12.5 g (12 mL) | 0.2 |
| Potassium Hydroxide (KOH) | 56.11 | 16.83 g | 0.3 |
| Diethylene Glycol | - | 150 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3-(2,4-difluorobenzoyl)propanoic acid (21.42 g) in diethylene glycol (150 mL).
-
Add hydrazine hydrate (12.5 g) and potassium hydroxide (16.83 g).
-
Heat the mixture to 180-200 °C and reflux for 4 hours. Water will distill from the reaction mixture.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of water.
-
Acidify the aqueous solution with concentrated HCl to a pH of ~2.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Expected Yield: ~75-85%
Step 3: Synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-one
Intramolecular Friedel-Crafts acylation is employed to form the indanone ring.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 4-(2,4-Difluorophenyl)butanoic Acid | 200.17 | 20.02 g | 0.1 |
| Polyphosphoric Acid (PPA) | - | 200 g | - |
Procedure:
-
Place polyphosphoric acid (200 g) in a 500 mL beaker and heat to 80-90 °C with mechanical stirring.
-
Slowly add 4-(2,4-difluorophenyl)butanoic acid (20.02 g) to the hot PPA.
-
Continue stirring at this temperature for 1 hour.
-
Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
Extract the resulting suspension with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expected Yield: ~70-80%
Step 4: Synthesis of this compound
The final step is the methylation of the indanone at the α-position.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 4,6-Difluoro-2,3-dihydro-1H-inden-1-one | 168.14 | 16.81 g | 0.1 |
| Sodium Hydride (NaH, 60% dispersion in oil) | 24.00 | 4.4 g | 0.11 |
| Methyl Iodide (CH₃I) | 141.94 | 15.6 g (6.8 mL) | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (4.4 g of 60% dispersion).
-
Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF (100 mL) to the flask and cool to 0 °C.
-
Slowly add a solution of 4,6-difluoro-2,3-dihydro-1H-inden-1-one (16.81 g) in anhydrous THF (100 mL) to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (15.6 g) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of water (50 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product.
Expected Yield: ~60-70%
Quantitative Data Summary
| Step | Product | Starting Material | Molar Mass ( g/mol ) | Expected Yield (%) |
| 1 | 3-(2,4-Difluorobenzoyl)propanoic Acid | 1,3-Difluorobenzene | 214.15 | 85-92 |
| 2 | 4-(2,4-Difluorophenyl)butanoic Acid | 3-(2,4-Difluorobenzoyl)propanoic Acid | 200.17 | 75-85 |
| 3 | 4,6-Difluoro-2,3-dihydro-1H-inden-1-one | 4-(2,4-Difluorophenyl)butanoic Acid | 168.14 | 70-80 |
| 4 | This compound | 4,6-Difluoro-2,3-dihydro-1H-inden-1-one | 182.17 | 60-70 |
Visualization of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Application Notes: Electrophilic Fluorination of Indanones using Selectfluor®
Introduction
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties.[1][2] Indanones are a common structural motif in biologically active compounds, and their selective fluorination can lead to novel derivatives with enhanced therapeutic potential. Selectfluor® (F-TEDA-BF₄), a stable, easy-to-handle, and effective electrophilic fluorinating agent, has emerged as a key reagent for the synthesis of α-fluoro ketones, including fluorinated indanones.[1][3][4] This document provides an overview of the application of Selectfluor® for the fluorination of indanone derivatives, including detailed experimental protocols.
Mechanism of Fluorination
The fluorination of indanones and related β-dicarbonyl compounds with Selectfluor® typically proceeds via an electrophilic substitution mechanism. The reaction is often initiated by the enolization of the indanone, either under neutral, acidic, or basic conditions, to form an enol or enolate intermediate. This electron-rich intermediate then attacks the electrophilic fluorine atom of Selectfluor®, leading to the formation of the α-fluorinated product.[5] The reaction is generally highly regioselective, yielding the monofluorinated product, although difluorination can occur under certain conditions.[6][7]
Applications
The fluorination of indanones using Selectfluor® provides access to a range of valuable building blocks for drug discovery and development. The resulting α-fluoroindanone derivatives can be further elaborated to introduce additional functionality. Both racemic and asymmetric fluorination methods have been developed, with the latter employing chiral catalysts to achieve high enantioselectivity, which is crucial for the synthesis of chiral drug candidates.[2][8][9]
Experimental Protocols
Protocol 1: Racemic α-Fluorination of Alkyl 1-Indanone-2-carboxylates
This protocol is adapted from a general procedure for the racemic fluorination of β-keto esters and serves as a baseline for optimization.[9]
Procedure:
-
To a solution of the alkyl 1-indanone-2-carboxylate (1.0 mmol) in acetonitrile (CH₃CN, 5 mL), add Selectfluor® (1.1 mmol, 1.1 equiv.).
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-1-indanone-2-carboxylate.
Protocol 2: Direct α-Fluorination of 1,3-Indandione
This protocol is based on the direct fluorination of cyclic 1,3-diketones as reported by Sloop, J. C., et al. (2014).[7]
Procedure:
-
In a round-bottom flask, dissolve 1,3-indandione (1.0 mmol) in acetonitrile (CH₃CN, 10 mL).
-
Add Selectfluor® (1.1 mmol, 1.1 equiv.) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction until the starting material is consumed (as determined by TLC).
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield the 2-fluoro-1,3-indandione.
Data Presentation
Table 1: Racemic Fluorination of Indanone Derivatives with Selectfluor®
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 1-indanone-2-carboxylate | CH₃CN | 50 | N/A | N/A* | [9] |
| 2 | 1,3-Indandione | CH₃CN | Room Temp. | N/A | 50 | [7] |
| 3 | 2-Phenyl-1,3-indandione | CH₃CN | Room Temp. | N/A | 77 | [7] |
Yield for the racemic product was not explicitly reported in this study, as it was prepared as a standard for comparison with enantioselective methods.
Visualizations
Reaction Mechanism
Caption: General mechanism for the electrophilic fluorination of indanones.
Experimental Workflow
Caption: A typical experimental workflow for the fluorination of indanones.
References
- 1. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selectfluor™ [sigmaaldrich.com]
- 4. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 8. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note and Protocol: Purification of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative of interest in medicinal chemistry and materials science.[1] The synthesis of such compounds often results in a crude mixture containing starting materials, by-products, and other impurities. Achieving high purity is crucial for subsequent applications and accurate characterization. Column chromatography is a fundamental, widely used technique for the purification of moderately polar organic compounds like fluorinated ketones.[2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Experimental Protocols
1. Materials and Reagents
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade, optional)
-
Triethylamine (optional, for deactivating silica)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
TLC plates (silica gel coated, with F-254 indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary spotters
-
Collection tubes/flasks
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, funnels)
2. Thin Layer Chromatography (TLC) for Solvent System Optimization
Before performing column chromatography, it is essential to determine the optimal mobile phase (solvent system) using TLC.[3] The goal is to find a solvent system that provides good separation between the desired product and impurities, with a retention factor (Rf) for the product ideally between 0.2 and 0.4.[4]
Protocol:
-
Prepare several eluent mixtures of varying polarities. A common starting point for moderately polar ketones is a mixture of hexane and ethyl acetate.[4] Suggested starting ratios: 9:1, 8:2, 7:3 (Hexane:Ethyl Acetate).
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom (the baseline).
-
Using a capillary spotter, apply a small spot of the dissolved crude mixture onto the baseline.
-
Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5][6]
-
Adjust the solvent system polarity to achieve an Rf of 0.2-0.4 for the target compound. If the Rf is too low (<0.1), increase the polarity by adding more ethyl acetate. If it is too high (>0.7), decrease the polarity.[4][7]
3. Column Chromatography Protocol
Column Preparation (Slurry Method):
-
Securely clamp a glass column in a vertical position.[8]
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (~1 cm) over the plug.[8]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from TLC analysis.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[4]
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica bed run dry.
-
Once the silica has settled into a packed bed, add another thin layer of sand on top to protect the silica surface from disturbance during sample loading.[4]
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder as a uniform layer on top of the sand layer in the prepared column.
Elution and Fraction Collection:
-
Carefully add the initial, low-polarity eluent to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Monitor the separation by collecting a small spot from each fraction and running a TLC analysis.
-
If separation between the desired compound and impurities is difficult, a gradient elution can be employed.[9] Start with a low-polarity solvent (e.g., 10% ethyl acetate in hexane) and gradually increase the percentage of the more polar solvent.[4]
-
Identify the fractions containing the pure product based on the TLC analysis.
Product Isolation:
-
Combine all fractions that contain the pure desired product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.
Data Presentation
The following table summarizes typical quantitative data and parameters for the purification process. Note that these values are based on protocols for similar fluorinated ketones and should be optimized for the specific crude mixture.[4]
| Parameter | Value / Condition | Rationale / Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic compounds. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A versatile solvent system for ketones, offering good separation.[2] |
| TLC Optimization (Rf) | 0.2 - 0.4 | Provides optimal separation and reasonable elution time in column chromatography.[4] |
| Example Eluent Systems | 10-30% Ethyl Acetate in Hexane | Starting point for TLC trials. The exact ratio must be determined experimentally.[4] |
| Silica to Crude Ratio | 30:1 to 50:1 (by weight) | A higher ratio (e.g., 100:1) may be needed for difficult separations.[4] |
| Elution Mode | Isocratic or Gradient | Gradient elution (gradually increasing polarity) is recommended for complex mixtures.[9] |
| Detection Method | TLC with UV visualization (254 nm) | The aromatic nature of the indanone allows for easy detection under UV light. |
| Expected Purity | >95% | Purity should be confirmed by analytical methods like HPLC or NMR.[10] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the eluent using TLC. Try a less polar system or a different solvent combination (e.g., dichloromethane/hexane).[4] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. Increase the silica-to-sample ratio.[4] | |
| Compound Won't Elute | Solvent polarity is too low. | Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate).[4] |
| Band Tailing/Streaking | Interaction with acidic silica. | Deactivate the silica by adding a small amount of triethylamine (0.1-1%) to the eluent.[4] |
| Column was packed improperly. | Ensure the column is packed evenly without cracks or air bubbles. | |
| Oily Product | Residual solvent remains. | Dry the product under high vacuum for an extended period. |
| Product is still impure. | Re-purify the product or consider an alternative method like recrystallization.[2] |
Mandatory Visualization
Caption: Workflow for column chromatography purification.
Caption: Logical flow from crude mixture to pure compound.
References
- 1. Buy 4,6-Difluoro-1-indanone | 162548-73-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. hix.ai [hix.ai]
- 6. mastelf.com [mastelf.com]
- 7. odinity.com [odinity.com]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Secure Verification [cherry.chem.bg.ac.rs]
Application Notes and Protocols for the Recrystallization of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one via recrystallization. Due to the limited availability of specific physical property data for this compound, this guide emphasizes a systematic approach to solvent selection and optimization.
Introduction
This compound is a fluorinated indanone derivative of interest in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules. Achieving high purity of this compound is crucial for accurate downstream applications, including biological screening and structural analysis. Recrystallization is a fundamental technique for the purification of solid organic compounds. This protocol outlines a systematic procedure to identify a suitable solvent system and perform the recrystallization of the title compound.
Physicochemical Properties
| Property | Estimated Value/Characteristic | Notes |
| Molecular Formula | C₁₀H₈F₂O | |
| Molecular Weight | 182.17 g/mol | |
| Appearance | Expected to be a crystalline solid | Based on analogous structures like 6-Fluoro-1-indanone.[3] |
| Melting Point | Likely in the range of 50-100 °C | Estimation based on related fluorinated indanones. This needs to be determined experimentally. |
| Solubility | Sparingly soluble in water. Soluble in a range of organic solvents. | Fluorination can increase polarity. The "like dissolves like" principle suggests testing a range of solvents with varying polarities. |
Experimental Protocol: Recrystallization Procedure
This protocol is divided into two main stages: solvent screening to identify an appropriate recrystallization solvent, and the bulk recrystallization procedure.
Part 1: Solvent Screening
Objective: To identify a single or mixed solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, dichloromethane)
-
Test tubes
-
Hot plate/stirrer or heating mantle
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solubility Test:
-
Place approximately 10-20 mg of the crude compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a volume of 1 mL is reached.
-
Record the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.
-
-
Hot Solubility Test:
-
For solvents that showed poor solubility at room temperature, gently heat the test tubes.
-
Continue adding the same solvent dropwise to the heated mixture until the solid completely dissolves. Record the approximate volume of solvent used.
-
A suitable solvent will dissolve the compound completely at an elevated temperature in a reasonable volume.
-
-
Crystallization Test:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
If no crystals form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice bath.
-
Observe the formation of crystals. A successful solvent will yield a good recovery of crystalline material upon cooling.
-
-
Mixed Solvent System (if necessary):
-
If no single solvent is ideal, a mixed solvent system can be employed.
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
Part 2: Bulk Recrystallization
Objective: To purify the bulk of the crude this compound using the optimal solvent system identified in Part 1.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (or solvent pair)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and begin heating and stirring.
-
Continue to add small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Keep the filtration apparatus (funnel and receiving flask) warm to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.
-
Workflow Diagram
Caption: Recrystallization workflow for this compound.
This detailed protocol and workflow provide a comprehensive guide for the successful purification of this compound, ensuring high-quality material for subsequent research and development activities.
References
Application Notes and Protocols for the Experimental Setup of Nazarov Cyclization of Fluorinated Dienones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones, which are valuable structural motifs in numerous natural products and pharmaceutical agents.[1][2][3][4][5][6] The incorporation of fluorine atoms into these cyclic scaffolds can significantly modulate their biological activity, making the Nazarov cyclization of fluorinated dienones a topic of great interest in synthetic and medicinal chemistry. Fluorine substituents can influence the reaction's rate and regioselectivity, often leading to the efficient synthesis of biologically promising α-fluorocyclopentenone derivatives.[7] This document provides a detailed overview of the experimental setup, key protocols, and quantitative data for the Nazarov cyclization of fluorinated dienones.
Data Presentation: Reaction Parameters and Outcomes
The following table summarizes representative quantitative data for the Nazarov cyclization of various fluorinated dienones, highlighting the influence of catalysts, substrates, and reaction conditions on yield and stereoselectivity.
| Entry | Fluorinated Dienone Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 1-(4-Methoxyphenyl)-2,4-diphenyl-5,5-difluoropenta-1,4-dien-3-one | Cu(OTf)₂ (10) | 1,2-Dichloroethane | 80 | 8 | 2-Fluoro-3-(4-methoxyphenyl)-2-phenylindan-1-one | 84 | >19:1 | 95.5 | [8][9] |
| 2 | 1-(4-Bromophenyl)-2,4-diphenyl-5,5-difluoropenta-1,4-dien-3-one | Cu(OTf)₂ (10) | 1,2-Dichloroethane | 80 | 8 | 2-(4-Bromophenyl)-3-fluoro-2-phenylindan-1-one | 80 | >49:1 | 71 | [9] |
| 3 | 1,5-Diphenyl-2,4-bis(trifluoromethyl)penta-1,4-dien-3-one | Me₃SiOTf (20) | CH₂Cl₂ | RT | 1 | 2,5-Bis(trifluoromethyl)-3,4-diphenylcyclopent-2-en-1-one | 80 | N/A | N/A | [7] |
| 4 | 1-(Furan-2-yl)-4-phenyl-5,5-difluoropenta-1,4-dien-3-one | Fe(ClO₄)₃·Al₂O₃ (5) | Dichloromethane | RT | 0.5 | 2-Fluoro-2-(furan-2-yl)-5-phenylcyclopent-2-en-1-one | 92 | N/A | N/A | [3] |
| 5 | Unactivated dienone with TMSOTf/HBD co-catalyst | TMSOTf/Chiral Squaramide | Toluene | 0 | 2 | Trisubstituted cyclopentenone | up to 76 | N/A | up to 95 | [10] |
N/A : Not applicable or not reported. RT : Room Temperature.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a fluorinated dienone precursor and its subsequent Nazarov cyclization.
Protocol 1: Synthesis of a Fluorinated Dienone Precursor
This protocol describes the synthesis of 1-fluorovinyl vinyl ketones, which are precursors for the fluorine-directed and -activated Nazarov cyclization.[7]
Materials:
-
α,β-Unsaturated ketone
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Trimethylsilyl 2,2-difluoro-2-fluorosulfonylacetate (TFDA)
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous solvents and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Synthesis of Silyl Dienol Ether: To a solution of the α,β-unsaturated ketone (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add triethylamine (1.2 equiv). Slowly add TMSOTf (1.1 equiv). Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature. After 1 hour, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with CH₂Cl₂, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude silyl dienol ether, which can be used in the next step without further purification.
-
Difluorocyclopropanation: To a solution of the crude silyl dienol ether (1.0 equiv) and proton sponge (1.2 equiv) in anhydrous toluene at 0 °C, add TFDA (1.2 equiv) dropwise. Stir the mixture at room temperature for 12 hours. After completion, dilute the reaction with CH₂Cl₂ and wash with 1 M HCl. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the residue by column chromatography on silica gel to yield the 1,1-difluoro-2-siloxy-2-vinylcyclopropane.
-
Ring Opening to Fluorinated Dienone: To a solution of the purified difluorocyclopropane (1.0 equiv) in anhydrous THF at 0 °C, add a 1 M solution of TBAF in THF (1.1 equiv). Stir the mixture at room temperature for 1 hour. Quench the reaction with water and extract the product with diethyl ether. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the desired 1-fluorovinyl vinyl ketone.
Protocol 2: Lewis Acid-Catalyzed Nazarov Cyclization of a Fluorinated Dienone
This protocol details a general procedure for the Nazarov cyclization of a fluorinated divinyl ketone using a Lewis acid catalyst.[11][12]
Materials:
-
Fluorinated divinyl ketone
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Lewis acid (e.g., SnCl₄, Cu(OTf)₂, or Me₃SiOTf) as a solution in an appropriate solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) for quenching
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the fluorinated divinyl ketone (1.0 equiv) in anhydrous CH₂Cl₂. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Addition of Lewis Acid: To the cooled solution, add the Lewis acid catalyst (typically 10-20 mol%, but can be stoichiometric) dropwise via syringe.[13]
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl or NaHCO₃. Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes.
-
Workup: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure fluorinated cyclopentenone.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and the underlying mechanistic pathway of the Nazarov cyclization.
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. organicreactions.org [organicreactions.org]
- 5. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 10. Asymmetric Nazarov Cyclizations of Unactivated Dienones by Hydrogen-Bond-Donor/Lewis Acid Co-Catalyzed, Enantioselective Proton-Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
- 13. Nazarov Cyclization [organic-chemistry.org]
Application Notes and Protocols: Investigating 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. The 1-indanone scaffold and its derivatives have shown a broad range of biological activities and have been explored as potential therapeutic agents.[1][2] This document provides a comprehensive set of protocols and application notes to guide the investigation of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one as a potential kinase inhibitor. While specific inhibitory data for this compound is not currently available in the public domain, the methodologies outlined herein provide a robust framework for its initial characterization and evaluation.
Data Presentation: A Template for Quantifying Kinase Inhibition
Effective evaluation of a potential kinase inhibitor requires precise quantification of its activity. The following tables are presented as templates for organizing and presenting key experimental data.
Table 1: Biochemical Kinase Inhibition Data
This table should be used to summarize the results from direct enzymatic assays.
| Target Kinase | This compound IC50 (nM) | Positive Control Inhibitor IC50 (nM) | Assay Format |
| Example: Kinase A | Data | Data | Luminescence-Based |
| Example: Kinase B | Data | Data | TR-FRET |
| Example: Kinase C | Data | Data | Radiometric |
Table 2: Cell-Based Assay Data
This table is designed to capture the compound's efficacy in a more physiologically relevant cellular context.
| Cell Line | Target Pathway | This compound EC50 (µM) | Endpoint Measured |
| Example: Cancer Cell Line X | Example: Pathway Y | Data | Substrate Phosphorylation |
| Example: Immune Cell Line Z | Example: Pathway A | Data | Cytokine Production |
Experimental Protocols
The following are detailed protocols for the initial assessment of a novel compound's kinase inhibitory potential.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format and is suitable for high-throughput screening. It measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates greater inhibition.[3]
Materials:
-
Recombinant human kinase enzyme
-
Specific peptide substrate for the kinase
-
Adenosine 5'-triphosphate (ATP)
-
This compound dissolved in DMSO
-
Known kinase inhibitor (positive control)
-
Appropriate kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is a common starting point. Also, prepare solutions for a DMSO-only (vehicle) control and a positive control inhibitor.[3]
-
Assay Plate Preparation: Add approximately 1 µL of the diluted compounds, vehicle control, and positive control to the designated wells of the 384-well plate.[3]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and the specific peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Include a "no kinase" control to determine the baseline for 100% inhibition. Gently mix the plate on a shaker.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: After incubation, add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal. Incubate the plate for 10 minutes at room temperature to stabilize the signal.[3]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Kinase Activity Assay (Western Blotting)
This protocol assesses the ability of the compound to inhibit a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[4][5]
Materials:
-
Human cell line expressing the target kinase
-
Appropriate cell culture medium and supplements
-
This compound dissolved in DMSO
-
Stimulant (e.g., growth factor, cytokine) to activate the signaling pathway
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Digital imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to attach or reach a desired density. Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.[5]
-
Pathway Stimulation: Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Incubate on ice for 10-30 minutes. Scrape the cells and clarify the lysate by centrifugation.[4][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.[6]
-
Transfer the separated proteins to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal. The membrane can be stripped and re-probed for the total protein of the substrate and a loading control (e.g., β-Actin) to ensure equal protein loading. Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.[6]
Visualizations
Signaling Pathway Diagram
The diagram below illustrates a generic kinase signaling cascade that is a common target for inhibitor development. The inhibition of an upstream kinase (Kinase A) prevents the phosphorylation and activation of downstream components (Kinase B and Transcription Factor), ultimately blocking the cellular response.
Caption: A hypothetical kinase signaling pathway targeted by an inhibitor.
Experimental Workflow Diagram
This diagram outlines the logical progression of experiments for evaluating a potential kinase inhibitor, from initial high-throughput screening to more detailed cellular and mechanistic studies.[7]
Caption: Experimental workflow for kinase inhibitor evaluation.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific in vitro cytotoxicity data for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one is not publicly available. The following application notes and protocols are based on established methodologies for assessing the cytotoxicity of novel small molecules and related indenone derivatives. These guidelines are intended to provide a framework for the investigation of this compound.
Introduction
Indanone and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer agents.[1][2] Several derivatives have demonstrated the ability to induce cell cycle arrest, apoptosis, and inhibit critical signaling pathways in cancer cells.[3][4][5] Fluorinated analogs, in particular, are of interest as the introduction of fluorine can modulate a compound's metabolic stability, lipophilicity, and target binding affinity. This document provides detailed protocols for evaluating the in vitro cytotoxicity of this compound, a novel fluorinated indenone derivative. The primary objective is to determine the compound's half-maximal inhibitory concentration (IC50) and to provide a basis for mechanistic studies.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized to facilitate comparison across different cell lines and exposure times. The IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a key parameter.
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Exposure Time (hours) | IC50 (µM) | Assay Method |
| MCF-7 (Human Breast Adenocarcinoma) | 24 | Data | MTT |
| 48 | Data | MTT | |
| 72 | Data | MTT | |
| A549 (Human Lung Carcinoma) | 24 | Data | MTT |
| 48 | Data | MTT | |
| 72 | Data | MTT | |
| HCT116 (Human Colon Carcinoma) | 24 | Data | MTT |
| 48 | Data | MTT | |
| 72 | Data | MTT | |
| HEK293 (Human Embryonic Kidney) | 48 | Data | MTT |
Experimental Protocols
Three standard colorimetric assays are recommended for assessing the in vitro cytotoxicity of this compound: MTT, LDH, and Neutral Red assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert MTT into a purple formazan product.[6][7]
Materials:
-
Target cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.[9]
Materials:
-
LDH cytotoxicity assay kit
-
Target cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compound
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine cytotoxicity based on the amount of LDH released compared to control wells.
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[10]
Materials:
-
Neutral Red solution (e.g., 0.33 g/L in ultrapure water)[11]
-
Destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[11]
-
Target cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compound
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
NR Staining: Remove the treatment medium, wash the cells with PBS, and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[11]
-
Washing: Discard the NR solution and wash the cells with PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.[12]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of control cells.
Visualizations
Experimental Workflow
References
- 1. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. staff.cimap.res.in [staff.cimap.res.in]
- 5. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. qualitybiological.com [qualitybiological.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application Notes and Protocols for Determining the Cytotoxicity of Indanone Derivatives using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is particularly valuable in drug discovery for screening the cytotoxic effects of novel compounds.[2] Indanone derivatives have emerged as a promising class of compounds with potential anticancer activities.[3][4] This document provides a detailed protocol for evaluating the cytotoxic effects of indanone derivatives on cancer cell lines using the MTT assay.
The principle of the MTT assay is based on the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[1][5] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase.[5][6] The resulting insoluble formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer. The amount of formazan produced is directly proportional to the number of viable cells.[7][8]
Experimental Protocols
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
96-well microplates
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Indanone derivatives
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Culture cancer cells in an appropriate medium until they reach the exponential growth phase.[7]
-
Detach the cells using trypsin-EDTA solution and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
-
Compound Treatment:
-
The following day, treat the cells with various concentrations of the synthesized indanone derivatives. A typical concentration range is 0.01 to 100 µM.[9]
-
Include a vehicle control (e.g., DMSO, the solvent used to dissolve the indanone derivatives) and a positive control (a known anticancer drug).[9]
-
Incubate the plate for a specified period, typically 24, 48, or 72 hours.[9]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Presentation
The cytotoxic activity of the indanone derivatives is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Calculation of Cell Viability:
Percentage of cell viability can be calculated using the following formula:
The control cells are the untreated cells, and the treated cells are those exposed to the indanone derivative.[7]
Example Data Table:
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of selected indanone derivatives against various human cancer cell lines.
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| Indanone Derivative 1 | 5.2 ± 0.4 | 7.8 ± 0.6 | 10.1 ± 0.9 |
| Indanone Derivative 2 | 1.5 ± 0.2 | 2.3 ± 0.3 | 3.7 ± 0.5 |
| Indanone Derivative 3 | 12.6 ± 1.1 | 15.4 ± 1.3 | 20.2 ± 1.8 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.2 |
Visualizations
MTT Assay Workflow Diagram
Caption: A flowchart illustrating the major steps of the MTT assay for assessing cell viability.
Mechanism of MTT Reduction in Viable Cells
Caption: The conversion of MTT to formazan by mitochondrial enzymes in living cells.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. MTT Assay | AAT Bioquest [aatbio.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. opentrons.com [opentrons.com]
- 9. benchchem.com [benchchem.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
developing an HPLC method for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
An Application Note for the Development of a Stability-Indicating HPLC Method for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
This document provides a detailed protocol for the development of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. This method is designed to be suitable for purity testing and stability studies of this pharmaceutical intermediate.
Introduction
This compound is a fluorinated indanone derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The fluorine substituents can significantly influence the molecule's physicochemical properties, impacting its reactivity and stability. Therefore, a robust and reliable analytical method is crucial for monitoring its purity, stability, and quality throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique widely employed in the pharmaceutical industry for its precision and accuracy in separating and quantifying components in a sample.[1][2] This application note describes a systematic approach to developing a stability-indicating HPLC method for this specific fluorinated indanone.
Physicochemical Properties of the Analyte
| Property | Estimated Value/Characteristic | Rationale for HPLC Method Development |
| Molecular Formula | C₁₀H₈F₂O | Influences molecular weight and UV absorption. |
| Molecular Weight | 182.17 g/mol | Helps in determining appropriate sample concentrations. |
| Structure | Indanone core with two fluorine atoms and a methyl group. | The aromatic ring provides a chromophore for UV detection. The fluorine and methyl groups affect polarity. |
| Polarity | Moderately polar | Suitable for reverse-phase HPLC. |
| Solubility | Expected to be soluble in common organic solvents like acetonitrile and methanol. | Crucial for sample and mobile phase preparation. |
| UV Absorbance | Expected to have a UV maximum (λmax) around 254 nm due to the substituted benzene ring. | A UV detector is appropriate for this analysis. |
Experimental Protocol: HPLC Method Development
The development of a robust HPLC method involves a systematic optimization of various chromatographic parameters.[3]
3.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Data Software (CDS): For data acquisition and processing.
-
Analytical Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for moderately polar compounds.
-
Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH).
-
Reagents: HPLC grade water, formic acid, or trifluoroacetic acid (TFA) for mobile phase modification.
-
Sample: this compound reference standard and sample solutions.
3.2. Initial Method Scouting
The initial phase of method development focuses on selecting the appropriate column, mobile phase, and detection wavelength.
-
Column Selection: A C18 stationary phase is chosen due to its versatility and suitability for retaining moderately polar analytes.
-
Mobile Phase Selection: A gradient elution with acetonitrile and water is a common starting point for unknown samples.[4] An acidic modifier like 0.1% formic acid is often added to improve peak shape and reproducibility for compounds with ionizable groups.
-
Detector Wavelength: The UV spectrum of the analyte is recorded using a PDA detector to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity.[4] For initial screening, 254 nm is a good choice.
-
Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., 1 mg/mL in acetonitrile). Dilute this stock to an appropriate concentration for injection (e.g., 0.1 mg/mL).
3.3. Method Optimization
Once initial conditions are established, the method is optimized to achieve the desired separation and peak characteristics (e.g., symmetry, resolution, and efficiency).
-
Gradient Optimization: The gradient profile (initial and final organic solvent concentration, and gradient time) is adjusted to ensure the analyte elutes with a reasonable retention time and is well-separated from any impurities.
-
Mobile Phase Modifier: The type and concentration of the acidic modifier can be varied to improve peak shape.
-
Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to optimize run time and resolution.[4]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.
3.4. Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies are performed. The drug substance is subjected to various stress conditions to generate potential degradation products. The HPLC method must be able to separate the intact drug from these degradants.
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂.
-
Thermal Degradation: Expose the solid sample to elevated temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose the sample solution to UV light.
After exposure, the stressed samples are analyzed using the developed HPLC method. The peak purity of the main peak should be assessed using a PDA detector to ensure it is not co-eluting with any degradants.
Optimized HPLC Method Parameters
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined by PDA) |
| Sample Diluent | Acetonitrile |
Visualizations
Experimental Workflow for HPLC Method Development
References
Application Note: LC-MS/MS Analysis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one and its Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive protocol for the sensitive and selective quantification of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a novel synthetic compound with therapeutic potential, and its putative metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed for researchers in drug discovery and development. A proposed metabolic pathway for the parent compound is also presented to guide metabolite identification efforts.
Introduction
This compound is an indanone derivative with potential pharmacological activity. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. The indanone scaffold is known to undergo various metabolic transformations, including hydroxylation and reduction of the keto functional group. The presence of fluorine atoms can influence the metabolic profile by blocking certain metabolic sites. This application note provides a robust LC-MS/MS method for the simultaneous quantification of the parent drug and its potential metabolites in a complex biological matrix like human plasma.
Proposed Metabolic Pathway
Based on known metabolic pathways for indanone derivatives and fluorinated aromatic compounds, the following biotransformations for this compound are proposed:
-
Phase I Metabolism:
-
Hydroxylation: Cytochrome P450 (CYP) enzymes may introduce hydroxyl groups onto the aromatic ring or the aliphatic portion of the molecule.
-
Keto-reduction: The ketone group can be reduced to a secondary alcohol.
-
-
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid to form more water-soluble glucuronides for excretion.
-
Proposed metabolic pathway of the target compound.
Experimental Protocols
In Vitro Metabolism Study using Human Liver Microsomes
This protocol is designed to identify the metabolites of this compound generated by Phase I enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) (e.g., a structurally similar stable isotope-labeled compound)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine HLM, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Workflow for in vitro metabolism study.
Sample Preparation from Human Plasma
This protocol describes the extraction of the parent compound and its metabolites from human plasma for quantitative analysis. Protein precipitation is a simple and effective method for this purpose.[1]
Materials:
-
Human plasma samples
-
Acetonitrile (LC-MS grade) containing internal standard
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | Optimized for each analyte |
| Collision Energy | Optimized for each analyte |
Data Presentation
The following tables provide hypothetical quantitative data for the parent compound and its putative metabolites.
Table 1: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Parent Compound | 183.1 | 155.1 | 50 |
| Hydroxylated Metabolite | 199.1 | 171.1 | 50 |
| Keto-reduced Metabolite | 185.1 | 167.1 | 50 |
| Glucuronide Conjugate | 375.1 | 199.1 | 50 |
| Internal Standard | (Specific to IS) | (Specific to IS) | 50 |
Table 2: Calibration Curve Data in Human Plasma
| Compound | Linear Range (ng/mL) | R² |
| Parent Compound | 1 - 1000 | > 0.99 |
| Hydroxylated Metabolite | 0.5 - 500 | > 0.99 |
| Keto-reduced Metabolite | 0.5 - 500 | > 0.99 |
Table 3: Precision and Accuracy Data
| Compound | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Parent Compound | 5 | < 10 | < 10 | 90 - 110 |
| 50 | < 10 | < 10 | 90 - 110 | |
| 500 | < 10 | < 10 | 90 - 110 | |
| Hydroxylated Met. | 2.5 | < 15 | < 15 | 85 - 115 |
| 25 | < 15 | < 15 | 85 - 115 | |
| 250 | < 15 | < 15 | 85 - 115 | |
| Keto-reduced Met. | 2.5 | < 15 | < 15 | 85 - 115 |
| 25 | < 15 | < 15 | 85 - 115 | |
| 250 | < 15 | < 15 | 85 - 115 |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust platform for the quantitative analysis of this compound and its potential metabolites in human plasma. The provided protocols and proposed metabolic pathway serve as a valuable resource for researchers engaged in the preclinical and clinical development of this compound. Further studies are warranted to definitively identify and characterize the metabolites formed in vivo.
References
Application Notes and Protocols for Mechanism of Action Studies of Fluorinated Indanones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to elucidating the mechanism of action of fluorinated indanone derivatives, a promising class of compounds with potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases. The following protocols and data summaries are designed to assist researchers in designing and executing key experiments to characterize the biological activities of these molecules.
Anticancer Activity: Microtubule Dynamics, Angiogenesis, and Cell Cycle Progression
Fluorinated benzylidene indanones have demonstrated significant potential as anticancer agents.[1] Their mechanism of action often involves the disruption of microtubule dynamics, inhibition of angiogenesis, and induction of cell cycle arrest.
Quantitative Data Summary: Anticancer Effects
The following table summarizes the in vitro and in vivo efficacy of a representative fluorinated benzylidene indanone derivative compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).[1]
| Parameter | Fluorinated Benzylidene Indanone Derivative | 5-Fluorouracil (5-FU) |
| In Vitro Cytotoxicity (MCF-7) | Induces G2/M phase arrest | Antimetabolite (inhibits thymidylate synthase) |
| Mechanism of Action | Microtubule destabilizer; Down-regulates VEGF and HIF-1α | Not specified in the study |
| In Vivo Efficacy | 48.2% tumor volume reduction in a C3H/Jax mice mammary carcinoma model | Tumor inhibition varies by model and dose |
| Toxicity | Well-tolerated and safe up to 1000 mg/kg in acute oral toxicity studies in Swiss albino mice | Known for significant side effects |
Additional studies have reported IC50 values for various fluorinated analogs against different cancer cell lines, highlighting the influence of fluorine substitution on cytotoxic activity.[2][3][4]
| Compound ID/Description | Cell Line | IC50 (µM) |
| Fluorinated analog 45 | SKOV-3 | Favorable activity |
| Bromine-containing derivative 47 | A549 | Higher activity |
| Compound 3a | A549 | 6.62 |
| Compound 6a | HCT116 | 3.43 |
| Compound 8d | HCT116 | 6.96 |
| Selected Compounds | MCF-7, HCT 116 | Various |
Signaling Pathway: Anticancer Mechanism
The anticancer activity of fluorinated benzylidene indanones can be attributed to their interference with key signaling pathways involved in cell proliferation and survival.
Experimental Protocols
This assay measures the effect of a test compound on the in vitro assembly of purified tubulin into microtubules.[1][5][6][7][8]
Materials:
-
Lyophilized tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (fluorinated indanone) dissolved in DMSO
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for depolymerization)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Preparation of Tubulin Stock: Resuspend lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Preparation of Reaction Mix: On ice, prepare a reaction mix containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Preparation of Tubulin Working Solution: Dilute the tubulin stock into the reaction mix to a final concentration of 3 mg/mL. Keep on ice.
-
Compound Preparation: Prepare a 10x stock of the fluorinated indanone derivative and control compounds in General Tubulin Buffer.
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the 10x compound dilutions (or buffer for control) to the appropriate wells.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin working solution to each well.
-
-
Data Acquisition: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot absorbance (OD340) versus time. A decrease in the rate or extent of polymerization compared to the vehicle control indicates microtubule destabilization.
This protocol details the detection of changes in Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein levels in cancer cells treated with a fluorinated indanone.[9][10][11][12]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Fluorinated indanone derivative
-
Cobalt chloride (CoCl2) or desferrioxamine (DFO) to induce hypoxia (positive control for HIF-1α stabilization)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-VEGF, anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the fluorinated indanone for the desired time (e.g., 24 hours). For HIF-1α analysis, it is critical to lyse cells quickly after treatment as HIF-1α has a short half-life under normoxic conditions.[9]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle after treatment with a fluorinated indanone using propidium iodide (PI) staining.[1]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Fluorinated indanone derivative
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of the fluorinated indanone for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in a small volume of PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and generate DNA content histograms. An accumulation of cells in the G2/M phase would suggest a G2/M arrest.
Anti-inflammatory Activity: Modulation of NF-κB and MAPK Signaling
Derivatives of 2-benzylidene-1-indanone have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[13]
Quantitative Data Summary: Anti-inflammatory Effects
The following table compares the anti-inflammatory activity of a potent 2-benzylidene-1-indanone derivative with the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[13]
| Parameter | 2-Benzylidene-1-indanone Derivative (8f) | Indomethacin |
| In Vitro Activity (LPS-stimulated murine macrophages) | Effective inhibition of IL-6 and TNF-α expression | Potent inhibitor of cyclooxygenase (COX) enzymes |
| Mechanism of Action | Blocks activation of NF-κB/MAPK signaling pathway | Non-selective COX-1/COX-2 inhibitor |
Further studies have reported IC50 values for indanone derivatives in inhibiting nitric oxide (NO) production in RAW 264.7 macrophages.[14][15][16]
| Compound/Extract | Cell Line | IC50 (µM or µg/mL) |
| Indanone derivative | - | 46.37 µM (for hemolysis inhibition) |
| NT AAE extract | RAW 264.7 | 33.3 ± 1.3 µg/mL (NO inhibition) |
| NT water extract | RAW 264.7 | 52.4 ± 2.1 µg/mL (NO inhibition) |
| UA-1 derivative | RAW 264.7 | 2.2 ± 0.4 µM (NO inhibition) |
Signaling Pathway: Anti-inflammatory Mechanism
The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB and MAPK signaling cascades.
Experimental Protocols
This protocol measures the ability of a fluorinated indanone to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[13]
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or primary murine macrophages
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Fluorinated indanone derivative
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the fluorinated indanone for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a vehicle control (no LPS, no compound) and an LPS-only control.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only control.
This protocol is used to assess the effect of a fluorinated indanone on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Same as Protocol 2.1, plus:
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin.
Procedure:
-
Cell Culture, Treatment, and Protein Extraction: Follow steps 1 and 2 from Protocol 2.1, but with shorter LPS stimulation times (e.g., 15-60 minutes) to capture phosphorylation events.
-
Western Blotting: Perform Western blotting as described in Protocol 1.2, using the primary antibodies listed above to detect the phosphorylated and total levels of the target proteins.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for each target. A decrease in this ratio in the presence of the fluorinated indanone indicates inhibition of the pathway.
Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a general workflow for characterizing the mechanism of action of a novel fluorinated indanone derivative with potential anticancer activity.
References
- 1. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 5. interchim.fr [interchim.fr]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this and similar indanones is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(3,5-difluorophenyl)-2-methylpropanoic acid or its corresponding acyl chloride.[1][2][3] This reaction involves the cyclization of the acyl group onto the difluorinated aromatic ring, promoted by a Lewis acid catalyst.
Q2: Why is the yield of my Friedel-Crafts acylation for this specific indanone low?
Low yields in the synthesis of this compound via Friedel-Crafts acylation are often attributed to the deactivating effect of the two fluorine atoms on the aromatic ring.[4] Electron-withdrawing groups, such as fluorine, reduce the nucleophilicity of the benzene ring, making the electrophilic aromatic substitution more challenging. Other factors can include suboptimal catalyst choice, reaction conditions, and the presence of impurities.
Q3: What are the key reaction parameters to optimize for improving the yield?
The critical parameters to optimize include:
-
Lewis Acid Catalyst: The choice and amount of the Lewis acid are crucial. Stronger Lewis acids are often required for deactivated rings.
-
Solvent: The solvent can influence the activity of the catalyst and the solubility of the reactants.
-
Temperature: Reaction temperature can significantly impact the reaction rate and the formation of side products.
-
Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but prolonged times can lead to degradation.
Q4: Can I use the carboxylic acid directly for the cyclization, or is the acyl chloride necessary?
While direct cyclization of the carboxylic acid is possible using strong Brønsted acids like polyphosphoric acid (PPA) or triflic acid, converting the carboxylic acid to the more reactive acyl chloride is a common strategy.[1] The acyl chloride is a better electrophile and can undergo intramolecular Friedel-Crafts acylation under milder conditions with a Lewis acid catalyst like aluminum chloride (AlCl₃).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the Lewis acid (e.g., AlCl₃) is fresh and has not been deactivated by moisture. Handle the catalyst under an inert atmosphere. |
| Insufficient Catalyst | For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[1] |
| Deactivated Aromatic Ring | The two fluorine atoms strongly deactivate the ring. Consider using a more potent Lewis acid such as FeCl₃ or a Brønsted superacid like triflic acid.[4] |
| Low Reaction Temperature | The reaction may require higher temperatures to overcome the activation energy barrier of the deactivated ring. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. |
| Incorrect Starting Material | Verify the identity and purity of the 3-(3,5-difluorophenyl)-2-methylpropanoic acid or its acyl chloride derivative by NMR and mass spectrometry. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Troubleshooting Step |
| Intermolecular Acylation | At high concentrations, the acylating agent can react with another molecule of the aromatic substrate instead of cyclizing. Running the reaction at high dilution can favor the intramolecular pathway. |
| Rearrangement of the Acylium Ion | Although less common in acylations compared to alkylations, rearrangements can occur.[4] Optimizing the temperature and catalyst may minimize this. |
| Formation of Regioisomers | While the cyclization is expected to occur at the position ortho to both fluorine atoms, other isomers are possible. The choice of solvent can influence regioselectivity. Experiment with different solvents like nitromethane or chlorobenzene.[5] |
| Degradation of Product | The product may be sensitive to the reaction conditions, especially at high temperatures and long reaction times. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of 3-(3,5-Difluorophenyl)-2-methylpropanoic Acid (Precursor)
This protocol is based on the hydrogenation of a similar compound, 3-(3,5-difluorophenyl)propenoic acid.[6]
-
Hydrogenation:
-
Dissolve 3-(3,5-difluorophenyl)-2-methylpropenoic acid in a suitable solvent such as ethyl acetate or tetrahydrofuran.
-
Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (e.g., 50 psi) for 4-6 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(3,5-difluorophenyl)-2-methylpropanoic acid. The product can be purified by column chromatography if necessary.
-
Protocol 2: Intramolecular Friedel-Crafts Acylation to form this compound
This is a general procedure for intramolecular Friedel-Crafts acylation and should be optimized for the specific substrate.
-
Formation of Acyl Chloride (Optional, but Recommended):
-
To a solution of 3-(3,5-difluorophenyl)-2-methylpropanoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(3,5-difluorophenyl)-2-methylpropanoyl chloride. Use this directly in the next step.
-
-
Cyclization:
-
Suspend anhydrous aluminum chloride (AlCl₃) (1.1-1.5 equivalents) in a cold (0 °C) solution of an anhydrous solvent (e.g., dichloromethane).
-
Slowly add a solution of the crude 3-(3,5-difluorophenyl)-2-methylpropanoyl chloride in the same solvent to the AlCl₃ suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction may require heating to reflux for completion, depending on the substrate's reactivity.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Data Presentation
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of Phenylpropionic Acid Derivatives
Disclaimer: The following data is for the cyclization of related phenylpropionic acid derivatives and serves as a general guideline. The optimal catalyst for this compound synthesis may vary.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | Dichloromethane | Room Temp - Reflux | Variable | General Knowledge |
| FeCl₃ | Dichloromethane | Room Temp - Reflux | Variable | General Knowledge |
| Polyphosphoric Acid (PPA) | Neat | 80 - 120 | Variable | General Knowledge |
| Triflic Acid (TfOH) | Dichloromethane | 0 - Room Temp | Often high | [7] |
| Sc(OTf)₃ | Nitromethane | Reflux | Variable | [8] |
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to the target indanone.
Diagram 2: Troubleshooting Low Yield
Caption: Workflow for troubleshooting low reaction yield.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Indanones
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of fluorinated indanones. The following information provides insights into common byproducts, strategies to minimize their formation, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of fluorinated indanones?
A1: During the synthesis of fluorinated indanones, particularly through intramolecular Friedel-Crafts acylation of fluorinated phenylpropanoic acids, several byproducts can form. The most prevalent include:
-
Regioisomers: Depending on the position of the fluorine atom and other substituents on the aromatic ring, cyclization can occur at different positions, leading to the formation of isomeric indanones. For instance, in the synthesis of 5-fluoro-1-indanone from 3-(3-fluorophenyl)propanoic acid, the formation of 7-fluoro-1-indanone is a potential isomeric byproduct.
-
Unreacted Starting Material: Incomplete conversion of the starting fluorinated phenylpropanoic acid or its corresponding acyl chloride can result in its presence in the crude product.
-
Hydrolysis Products: If the reaction is not carried out under strictly anhydrous conditions, the acyl chloride intermediate or the Lewis acid catalyst can be hydrolyzed, leading to the formation of the starting carboxylic acid and reduced yields.
-
Elimination Products: Under harsh acidic conditions and elevated temperatures, elimination of hydrogen fluoride (HF) can occur, leading to the formation of fluoro-indene derivatives.
-
O-Acylated Byproducts: In syntheses involving trifluoroacetylation, O-trifluoroacetylated compounds can be formed as byproducts.[1]
-
Deacetylation and Acetyl-Trifluoroacetyl Exchange Products: In certain reaction conditions, unexpected side reactions such as deacetylation and acetyl-trifluoroacetyl group exchange have been observed.
Q2: How can I minimize the formation of regioisomers?
A2: The formation of regioisomers is a common challenge in Friedel-Crafts reactions. Several strategies can be employed to improve regioselectivity:
-
Choice of Catalyst: The nature of the acid catalyst can significantly influence the isomeric ratio. For example, the concentration of polyphosphoric acid (PPA), specifically its phosphorus pentoxide (P₂O₅) content, has been shown to alter the regioselectivity in the synthesis of substituted indanones.[2]
-
Solvent Selection: The solvent can play a crucial role in directing the cyclization. For instance, nitromethane has been reported to provide optimal selectivity in some indanone syntheses.
-
Steric Hindrance: The presence of bulky substituents on the aromatic ring can sterically hinder cyclization at certain positions, thereby favoring the formation of a specific regioisomer.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.
Q3: What are the best practices for handling the reagents and reaction conditions to ensure a high yield of the desired fluorinated indanone?
A3: To maximize the yield and purity of the target fluorinated indanone, the following practices are recommended:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The presence of water can deactivate the Lewis acid catalyst.
-
High-Purity Reagents: Use starting materials and reagents of high purity to avoid the introduction of impurities that can lead to side reactions.
-
Controlled Reagent Addition: The addition of the catalyst or the limiting reagent should be done slowly and in a controlled manner, especially for exothermic reactions, to manage the heat generated.
-
Optimal Reaction Temperature and Time: The reaction temperature and duration are critical parameters that should be optimized for each specific substrate. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time.
-
Careful Work-up: The work-up procedure should be performed carefully to avoid product loss and the formation of artifacts. This includes controlled quenching of the reaction and thorough extraction of the product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive or insufficient catalyst. | Use a fresh, active batch of the Lewis or Brønsted acid. Ensure the correct stoichiometry is used. |
| Presence of moisture. | Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete reaction. | Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC to ensure completion. | |
| Formation of Multiple Products (Poor Selectivity) | Suboptimal reaction conditions. | Optimize the reaction temperature and solvent. Lowering the temperature may improve selectivity. |
| Incorrect choice of catalyst. | Experiment with different Lewis or Brønsted acids. For PPA, varying the P₂O₅ content can alter regioselectivity. | |
| Product Decomposition | Harsh reaction conditions. | Use milder reaction conditions, such as a less aggressive catalyst or lower reaction temperature. |
| Unstable product. | Some fluorinated indanones can be unstable, especially during purification by column chromatography. Minimize exposure to silica gel and consider alternative purification methods like recrystallization or distillation. |
Quantitative Data on Byproduct Formation
While specific quantitative data for byproduct distribution in every fluorinated indanone synthesis is not always available in the literature, the following table provides a representative example of how reaction conditions can influence the ratio of regioisomers in a similar indanone synthesis. This data is for the synthesis of methoxy-methyl-indanones using polyphosphoric acid (PPA) with different P₂O₅ concentrations, demonstrating the principle of catalyst influence on regioselectivity.
| Starting Material | Catalyst (PPA with % P₂O₅) | Temperature (°C) | Ratio of 6-methoxy- to 5-methoxy-indanone | Reference |
| Methoxybenzene + Methacrylic Acid | 76% P₂O₅ | 100 | 85 : 15 | [2] |
| Methoxybenzene + Methacrylic Acid | 83% P₂O₅ | 100 | 15 : 85 | [2] |
This table illustrates that a lower concentration of P₂O₅ in PPA favors the formation of the 6-methoxy isomer, while a higher concentration favors the 5-methoxy isomer. Similar optimization of the acid catalyst can be applied to fluorinated indanone synthesis to control the formation of regioisomers.
Detailed Experimental Protocol: Synthesis of 5-Fluoro-1-indanone
This protocol describes the synthesis of 5-fluoro-1-indanone via the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid using polyphosphoric acid (PPA).
Materials:
-
3-(3-Fluorophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (10 times the weight of the starting material).
-
Addition of Starting Material: Slowly add 3-(3-fluorophenyl)propanoic acid to the PPA with vigorous stirring.
-
Reaction: Heat the mixture to 80-90°C and stir for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-fluoro-1-indanone.
Visualization of Factors Influencing Byproduct Formation
The following diagram illustrates the logical relationships between key experimental parameters and the formation of common byproducts in fluorinated indanone synthesis.
Caption: Factors influencing byproduct formation in fluorinated indanone synthesis.
References
Technical Support Center: Optimizing Friedel-Crafts Reactions for Indanone Synthesis
Welcome to the technical support center for the optimization of Friedel-Crafts reactions for indanone synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions for improved yield and purity.
Frequently Asked questions (FAQs)
Q1: What is the most common method for synthesizing 1-indanones?
A1: The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][2][3][4] This reaction is typically promoted by a Brønsted or Lewis acid catalyst.[1][2][3] While direct cyclization of the carboxylic acid is feasible, it often necessitates harsh conditions.[2][4][5] The use of the more reactive acyl chloride with a Lewis acid like aluminum chloride (AlCl₃) is a very common and often higher-yielding approach.[2][5]
Q2: Which catalyst is generally the most effective for the intramolecular Friedel-Crafts cyclization to form indanones?
A2: The optimal catalyst choice is substrate-dependent.[1] Aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid, particularly for the cyclization of 3-arylpropionyl chlorides.[1][5] For the direct cyclization of 3-arylpropionic acids, strong acids like polyphosphoric acid (PPA), which can act as both catalyst and solvent, and triflic acid (TfOH) are effective.[1][5] Other Lewis acids such as iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), and scandium triflate (Sc(OTf)₃) can be more effective for specific substrates.[1] Niobium pentachloride has the added benefit of converting the carboxylic acid to the acyl chloride in situ.[5][6]
Q3: How does moisture affect the reaction?
A3: Many Lewis acid catalysts, especially AlCl₃, are highly sensitive to moisture.[1] Water can hydrolyze and deactivate the catalyst, which can inhibit or completely stop the reaction.[1] It is crucial to use anhydrous solvents, thoroughly dried glassware, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Q4: Can substrates with amine or hydroxyl groups on the aromatic ring be used?
A4: Aromatic rings bearing amine or hydroxyl groups are generally unsuitable for Friedel-Crafts acylation.[5] These basic functional groups will react with the Lewis acid catalyst, leading to its deactivation and the formation of a highly deactivated ring system.[5]
Q5: How can the formation of regioisomers be controlled?
A5: Controlling regioselectivity can be a significant challenge when multiple cyclization positions are available on the aromatic ring.[1] Key strategies include:
-
Steric Hindrance: Bulky substituents can block certain positions, favoring cyclization at less hindered sites.[1]
-
Solvent Choice: The solvent can influence the product distribution. For instance, nitromethane has been shown to provide optimal selectivity in some cases.[1][7]
-
Temperature Control: Lower temperatures often favor the kinetic product, whereas higher temperatures may favor the thermodynamic product.[1]
-
Catalyst Modification: For reactions using polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of the desired indanone is a common problem in Friedel-Crafts acylation. Several factors can contribute to this issue.
| Possible Cause | Solution |
| Inactive or Inappropriate Catalyst | The chosen Lewis or Brønsted acid may not be potent enough or may have degraded. For 3-arylpropionic acids, strong acids like TfOH or PPA are often necessary.[5] For acyl chlorides, AlCl₃ is a common choice.[5] Consider alternatives like NbCl₅ for in situ acid chloride formation.[5] |
| Deactivated Aromatic Ring | Electron-withdrawing groups on the aromatic ring hinder the electrophilic substitution.[2][5] More forcing conditions (higher temperatures, stronger catalysts) may be required, but success might be limited.[2][5] |
| Insufficient Catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst because the ketone product can form a stable complex with the Lewis acid, sequestering it.[5] Typically, 1.1 to 1.5 equivalents of AlCl₃ are used.[5] |
| Moisture Contamination | Lewis acids are susceptible to deactivation by water.[1] Ensure the use of flame-dried glassware, anhydrous solvents, and an inert atmosphere.[1][2] |
| Suboptimal Temperature | The reaction may lack sufficient energy to overcome the activation barrier, or excessive heat could cause decomposition.[5][8] For AlCl₃-catalyzed reactions, a common procedure is to start at 0°C and then allow the reaction to warm to room temperature.[5] |
| Poor Solvent Choice | The solvent impacts the solubility of reagents and catalyst activity. Halogenated solvents like dichloromethane (DCM) or o-dichlorobenzene are frequently used.[1] In some cases, polar solvents like nitrobenzene may be beneficial.[1] |
Issue 2: Formation of Multiple Products or Impurities
The formation of isomers or byproducts can complicate purification and reduce the yield of the desired indanone.
| Possible Cause | Solution |
| Formation of Regioisomers | If the aromatic ring has multiple possible sites for cyclization, a mixture of products can be formed. To control this, experiment with different solvents and temperatures.[1] For PPA-catalyzed reactions, altering the P₂O₅ content is a powerful method for controlling regioselectivity.[1] |
| Polymerization/Decomposition | The strong acidic conditions can lead to the formation of polymeric tars.[1][5] Maintain strict temperature control, especially during the addition of the Lewis acid, by pre-cooling the reaction mixture to 0°C or below and ensuring efficient stirring.[5] |
| Intermolecular Reactions | The acylating agent may react with another molecule of the aromatic substrate instead of cyclizing, leading to polymers, especially at high concentrations.[1] Running the reaction at high dilution can favor the desired intramolecular pathway.[1] |
| Product Instability | The indanone product itself may be unstable under the harsh acidic conditions.[1] Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.[1] |
Experimental Protocols
Protocol 1: Cyclization of 3-Arylpropionyl Chlorides using AlCl₃
This protocol is suitable for the cyclization of 3-arylpropionyl chlorides.
Part A: Formation of the Acyl Chloride
-
In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane.[2]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[2]
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.[2]
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases (1-2 hours).[2]
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[2]
Part B: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.[2]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.1-1.5 eq), ensuring the temperature remains below 5°C.[1][2]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[2]
-
Monitor the reaction progress by TLC or GC-MS.[2]
-
Once complete, carefully pour the mixture into a beaker containing ice water to quench the reaction.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).[1]
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[2]
Protocol 2: Direct Cyclization of 3-Arylpropionic Acids using Triflic Acid
This protocol is suitable for the direct cyclization of the carboxylic acid.
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the 3-arylpropionic acid (1.0 eq).[2]
-
Add anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).[2]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Slowly add triflic acid (3.0-5.0 eq) dropwise.[2]
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.[2]
-
Monitor the reaction progress by TLC or GC-MS.[2]
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.[2]
-
Extract the aqueous layer with dichloromethane.[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2]
-
Filter and concentrate the solvent under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Visual Guides
Caption: Experimental workflow for indanone synthesis.
Caption: Troubleshooting low yield in indanone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Indanone Synthesis
Welcome to the Technical Support Center for indanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the prevention of regioisomer formation during the synthesis of indanones.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-indanones, and which are prone to forming regioisomers?
A1: The most prevalent methods for synthesizing 1-indanones include intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids (or their acyl chlorides) and the Nazarov cyclization of divinyl ketones. Both methods can lead to the formation of regioisomers, particularly when the aromatic ring of the precursor is substituted, creating multiple possible sites for cyclization.
Q2: How do substituents on the aromatic ring influence regioselectivity in indanone synthesis?
A2: Substituents on the aromatic ring play a crucial role in directing the intramolecular cyclization. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups activate the aromatic ring towards electrophilic substitution and typically direct the acylation to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct acylation to the meta position. The final regioisomeric ratio is determined by a combination of these electronic effects and steric hindrance from bulky substituents.
Q3: Can the choice of catalyst influence the regioisomeric outcome in Friedel-Crafts acylation?
A3: Absolutely. The choice of catalyst is critical and is dependent on the substrate. While traditional Lewis acids like aluminum chloride (AlCl₃) are common, others such as iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), and scandium triflate (Sc(OTf)₃) may offer better selectivity for specific substrates. Superacids like triflic acid (TfOH) and solid acids such as polyphosphoric acid (PPA) are also powerful catalysts for this transformation. Notably, the concentration of P₂O₅ in PPA can be adjusted to switch the regioselectivity of the reaction.
Q4: Are there solvent effects that can be exploited to control regioselectivity?
A4: Yes, the choice of solvent can significantly influence the product distribution. For instance, in certain Friedel-Crafts acylations, nitromethane has been shown to provide optimal selectivity. It is advisable to perform a solvent screen during the optimization of a new indanone synthesis to determine the best solvent for achieving the desired regioselectivity.
Q5: What is the Nazarov cyclization, and how can its regioselectivity be controlled?
A5: The Nazarov cyclization is a reaction of divinyl ketones that produces cyclopentenones, and it can be adapted for indanone synthesis. The regioselectivity of the Nazarov cyclization can be low if the side chains of the divinyl ketone have similar substitution patterns. However, regioselectivity can be improved by using electron-donating or electron-withdrawing substituents to polarize the conjugated system, which facilitates a more selective cyclization.
Troubleshooting Guides
This section provides solutions to common problems encountered during indanone synthesis, with a focus on preventing the formation of regioisomers.
Problem 1: Formation of an inseparable mixture of regioisomers in a Friedel-Crafts acylation.
| Potential Cause | Suggested Solution |
| Substituent Directing Effects: The electronic effects of the substituents on the aromatic ring are leading to a mixture of ortho and para cyclization products. | Modify the Catalyst: For reactions catalyzed by polyphosphoric acid (PPA), adjusting the P₂O₅ content can be a powerful tool to control regioselectivity. A lower P₂O₅ content may favor one regioisomer, while a higher content may favor another. |
| Reaction Temperature: The reaction may be running under thermodynamic control, leading to a mixture of the most stable isomers. | Adjust the Temperature: Lowering the reaction temperature may favor the kinetically controlled product, potentially leading to a higher yield of a single regioisomer. |
| Solvent Choice: The solvent may not be optimal for achieving high regioselectivity. | Solvent Screening: Experiment with different solvents. For example, nitromethane has been reported to improve selectivity in some cases. |
| Steric Hindrance: Lack of significant steric hindrance to block one of the possible cyclization sites. | Substrate Modification: If possible, introduce a bulky substituent to sterically block one of the reactive positions on the aromatic ring. |
Problem 2: Low yield of the desired indanone due to competing side reactions.
| Potential Cause | Suggested Solution |
| Intermolecular Reaction: The acylating agent is reacting with a second molecule of the aromatic substrate instead of cyclizing, leading to polymer formation. | High Dilution: Running the reaction at a high dilution can favor the desired intramolecular pathway by reducing the probability of intermolecular collisions. |
| Product Degradation: The newly formed indanone may be unstable under the harsh acidic conditions and high temperatures of the reaction. | Milder Conditions: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures. Consider using a milder Lewis acid catalyst or running the reaction at a lower temperature. |
| Moisture Contamination: Many Lewis acid catalysts, such as AlCl₃, are highly sensitive to moisture, which can deactivate the catalyst and lead to lower yields. | Anhydrous Conditions: Ensure the use of flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following tables summarize quantitative data on the regioselective synthesis of indanones under various conditions.
Table 1: Effect of PPA Concentration on the Regioselective Synthesis of Methoxy-Substituted Indanones
| Entry | Arene | Carboxylic Acid | Condition | Regioisomeric Ratio (A:B) | Isolated Yield (%) |
| 1 | 2,5-Dimethylanisole | Methacrylic acid | PPA (76% P₂O₅), 100 °C | 85:15 | 75 |
| 2 | 2,5-Dimethylanisole | Methacrylic acid | PPA (83% P₂O₅), 100 °C | 15:85 | 82 |
| 3 | 1,4-Dimethoxybenzene | Methacrylic acid | PPA (76% P₂O₅), 100 °C | 95:5 | 88 |
| 4 | 1,4-Dimethoxybenzene | Methacrylic acid | PPA (83% P₂O₅), 100 °C | 5:95 | 91 |
| Data sourced from a study on the effect of P₂O₅ content in PPA on regioselectivity. The regioisomeric ratio was determined by ¹H NMR spectroscopy of the crude product. |
Table 2: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) |
| AlCl₃ | Phenylpropionic acid chloride | Benzene | Reflux | - | 90 |
| PPA | 3-(4-methoxyphenyl)propanoic acid | - | 100 | 15 min | 95 |
| TfOH (3 eq.) | 3-(4-methoxyphenyl)propanoic acid | CH₂Cl₂ | 80 (MW) | 60 min | >98 (conv.) |
| Tb(OTf)₃ | 3-Arylpropionic acids | o-dichlorobenzene | 250 | - | up to 74 |
| NbCl₅ | 3-Arylpropanoic acids | Dichloromethane | RT | - | Good |
| This table provides a qualitative and quantitative comparison of different catalysts. "conv." refers to conversion. |
Experimental Protocols
Protocol 1: General Procedure for the PPA-Mediated Regioselective Synthesis of Indanones
This protocol is adapted from a published procedure for the synthesis of electron-rich indanones.
Materials:
-
Substituted arene (1.0 equiv)
-
α,β-Unsaturated carboxylic acid (1.2 equiv)
-
Polyphosphoric acid (PPA) with desired P₂O₅ content (e.g., 76% or 83%)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the polyphosphoric acid.
-
Heat the PPA to the desired reaction temperature (e.g., 100 °C) with stirring.
-
Slowly add the arene to the hot PPA.
-
Add the α,β-unsaturated carboxylic acid dropwise to the reaction mixture.
-
Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indanone regioisomer.
-
Determine the regioisomeric ratio of the crude product by ¹H NMR spectroscopy.
Protocol 2: Intramolecular Friedel-Crafts Acylation for the Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone
This protocol is based on a procedure from Organic Syntheses.
Materials:
-
5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid derivative)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Nitromethane (anhydrous)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere.
-
Dissolve the Meldrum's acid derivative in anhydrous nitromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSOTf dropwise to the stirred solution via the addition funnel.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to yield the desired 5,6-dimethoxy-2-methyl-1-indanone with high regioselectivity (>20:1).
Visualizations
The following diagrams illustrate key concepts and workflows related to preventing regioisomer formation in indanone synthesis.
Caption: Troubleshooting workflow for addressing regioisomer formation.
Technical Support Center: Purification of Fluorinated Ketones
Welcome to our technical support center for researchers, scientists, and drug development professionals working with fluorinated ketones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying fluorinated ketones?
The purification of fluorinated ketones can be complicated by several factors, including:
-
Hydrate Formation: Due to the electron-withdrawing nature of fluorine atoms, the carbonyl carbon of fluorinated ketones is highly electrophilic and susceptible to nucleophilic attack by water, leading to the formation of stable hydrates (gem-diols).[1][2] This is particularly prevalent in compounds containing trifluoroacetyl groups or α,α-difluorinated carbons.[3]
-
Decomposition: Some fluorinated ketones can be sensitive to purification conditions. For instance, certain derivatives have been observed to decompose during column chromatography on silica gel.[3]
-
Racemization: For chiral α-fluorinated ketones, the acidic α-proton is susceptible to abstraction under acidic or basic conditions, which can lead to racemization through the formation of an achiral enol intermediate.
-
Azeotrope Formation: Fluorinated ketones can form azeotropes with water or other solvents, making their separation by simple distillation challenging.[4]
Q2: Which analytical techniques are recommended for assessing the purity of fluorinated ketones?
To accurately determine the purity of your fluorinated ketone, a combination of the following analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the chemical structure and identifying fluorine-containing impurities. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods are excellent for separating and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical purity assessment and preparative purification. Chiral HPLC is essential for determining the enantiomeric excess of chiral fluorinated ketones.
Troubleshooting Guides
Problem 1: My purified fluorinated ketone is contaminated with its hydrate.
Symptoms:
-
¹H NMR shows an additional peak for the hydroxyl protons of the hydrate, and the integration of other peaks is inconsistent with a pure sample.
-
¹⁹F NMR may show distinct signals for the ketone and its hydrate.
-
Broad peaks in the NMR spectrum.[5]
Possible Causes:
-
Exposure to moisture during workup or purification.[3]
-
Use of wet solvents or reagents.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents throughout the purification process.
-
Chemical Dehydration:
-
Dean-Stark Apparatus: Refluxing the sample in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) using a Dean-Stark trap can effectively remove water.
-
Drying Agents: Stirring the crude product in a suitable organic solvent with a strong, non-reactive drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can remove water. Avoid basic drying agents if your compound is prone to racemization.
-
-
Azeotropic Distillation: If the fluorinated ketone forms a low-boiling azeotrope with a solvent that is immiscible with water, this can be exploited for dehydration.
Problem 2: My fluorinated ketone is decomposing during silica gel column chromatography.
Symptoms:
-
Low recovery of the desired product after chromatography.
-
Appearance of new, unidentified spots on TLC analysis of the collected fractions.
-
Streaking or tailing of the product spot on the TLC plate.
Possible Causes:
-
Acidity of Silica Gel: The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds, including some fluorinated ketones.[1]
-
Strong Adsorption: Strong interaction with the stationary phase can lead to prolonged contact time and decomposition.
Solutions:
-
Neutralize Silica Gel: Prepare a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), before packing the column. This will neutralize the acidic sites.
-
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): For compounds that are sensitive to acid, neutral or basic alumina can be a good alternative to silica gel.
-
Fluorinated Stationary Phases: For highly fluorinated compounds, specialized fluorous solid-phase extraction (F-SPE) cartridges or fluorinated HPLC columns can offer better separation and recovery.[6]
-
-
Rapid Purification: Use flash chromatography with a higher flow rate to minimize the time the compound spends on the column.
-
Alternative Purification Methods: Consider other purification techniques such as distillation, crystallization, or preparative HPLC with a less reactive stationary phase.
Problem 3: The enantiomeric excess (ee) of my chiral fluorinated ketone decreases after purification.
Symptoms:
-
Chiral HPLC analysis of the purified product shows a lower ee value compared to the crude material.
Possible Causes:
-
Presence of Acid or Base: Trace amounts of acid or base can catalyze the enolization of the ketone, leading to racemization of the chiral center alpha to the carbonyl group.
-
Elevated Temperatures: Prolonged heating can sometimes contribute to racemization.
Solutions:
-
Neutral Workup and Purification:
-
During the workup, use a neutral wash (e.g., saturated sodium chloride solution) instead of acidic or basic washes if possible.
-
If using column chromatography, use neutralized silica gel or a non-acidic stationary phase like alumina.
-
-
Avoid Strong Acids and Bases: Be mindful of all reagents and solvents used in the purification process.
-
Low-Temperature Purification: Perform purification steps at reduced temperatures whenever feasible.
-
Racemization-Free Coupling Strategies: In the synthesis leading to the chiral fluorinated ketone, consider using strategies that minimize the risk of racemization, such as employing specific protecting groups.[7]
Quantitative Data
Table 1: Boiling Points of Selected Fluorinated Ketones and Azeotropes
| Compound | Boiling Point (°C) | Solvent | Azeotrope Boiling Point (°C) | Azeotrope Composition (% w/w) |
| Trifluoroacetic Acid | 72.4 | Water | 105 | 79.4% TFA |
| Hexafluoroacetone | -28 | - | - | - |
| 1,1,1-Trifluoroacetone | 22 | - | - | - |
| Data for specific fluorinated ketone azeotropes with common purification solvents is limited in the literature. It is recommended to perform small-scale distillations to determine the behavior of a specific compound. |
Table 2: Solubility of Fluorinated Ketones
| Fluorinated Ketone Type | Common Solvents (Good Solubility) | Common Solvents (Poor Solubility) |
| Short-chain perfluoroalkyl ketones | Diethyl ether, acetone, ethyl acetate, dichloromethane | Water, alkanes |
| Aryl fluorinated ketones | Dichloromethane, chloroform, ethyl acetate, acetone | Water, hexane |
| Highly fluorinated compounds | Fluorinated solvents (e.g., perfluorohexane) | Hydrocarbon solvents, water |
| Solubility is highly dependent on the specific structure of the fluorinated ketone. It is always advisable to perform small-scale solubility tests to determine the best solvent system for extraction or crystallization. |
Experimental Protocols
Protocol 1: Removal of Water from a Hydrated Fluorinated Ketone using a Dean-Stark Apparatus
-
Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.
-
Charging the Flask: To the round-bottom flask, add the hydrated fluorinated ketone and a solvent that forms a low-boiling azeotrope with water and is immiscible with water (e.g., toluene, benzene, or heptane). The volume of the solvent should be sufficient to allow for efficient reflux.
-
Heating: Heat the mixture to reflux. The water-solvent azeotrope will distill and collect in the Dean-Stark trap.
-
Water Separation: As the condensate cools in the trap, the water will separate from the less dense organic solvent and collect in the bottom of the trap.
-
Monitoring: Continue the reflux until no more water collects in the trap.
-
Solvent Removal: Once dehydration is complete, allow the apparatus to cool. Remove the solvent under reduced pressure to yield the anhydrous fluorinated ketone.
Protocol 2: Purification of a Sensitive Fluorinated Ketone using Neutralized Silica Gel Chromatography
-
Preparation of Neutralized Silica: Prepare a slurry of silica gel in the desired eluent. Add triethylamine (0.5% v/v of the total solvent volume) to the slurry and mix thoroughly.
-
Column Packing: Pack a chromatography column with the neutralized silica gel slurry.
-
Equilibration: Equilibrate the packed column by running the eluent (containing 0.5% triethylamine) through it until the baseline is stable.
-
Sample Loading: Dissolve the crude fluorinated ketone in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the prepared eluent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like dichloromethane to completely remove residual triethylamine.
Visualizations
Caption: Workflow for the purification of fluorinated ketones.
Caption: Decision tree for addressing hydrate contamination.
References
- 1. Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5672748A - Process for preparing trifluoroacetyl fluoride - Google Patents [patents.google.com]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
dealing with oily products during recrystallization of indanones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with oily products during the recrystallization of indanones.
Troubleshooting Guide: Dealing with Oily Products ("Oiling Out")
"Oiling out" is a common phenomenon where a compound separates from the recrystallization solvent as a liquid rather than a solid. This oil is often an impure, supercooled liquid version of the compound, which can trap impurities and hinder the formation of pure crystals. Below is a step-by-step guide to address this issue.
Problem: My indanone is "oiling out" during recrystallization instead of forming crystals.
Step 1: Identify the Cause
Several factors can lead to oiling out:
-
High Supersaturation: The concentration of the indanone in the solvent is too high, causing it to crash out of solution as a liquid.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the indanone, or the boiling point of the solvent may be higher than the melting point of the indanone.[1] Impurities can also lower the melting point of the compound, making it more prone to oiling out.
-
Presence of Impurities: Impurities can disrupt the crystallization process and promote the formation of an oil. Sticky or discolored products are often indicative of impurities.[1]
Step 2: Implement Solutions
Based on the potential cause, here are several strategies to prevent or resolve oiling out:
If you suspect high supersaturation or rapid cooling:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.[2]
-
Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a watch glass over the top. Do not place it directly in an ice bath. Slow cooling is crucial for the formation of well-ordered crystals.
-
Vigorous Stirring: As the solution cools and oil droplets begin to form, vigorous stirring can sometimes break up the oil into smaller droplets that may act as nuclei for crystallization.
If you suspect an inappropriate solvent:
-
Change the Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary. For instance, if a non-polar solvent is causing oiling out, a slightly more polar solvent might be effective. Ethanol has been successfully used for the recrystallization of some indanones.[3][4] A mixed solvent system, such as ethanol/water, can also be effective.[5]
-
Use a Lower Boiling Point Solvent: Choose a solvent with a boiling point lower than the melting point of your indanone.
If you suspect impurities are the issue:
-
Charcoal Treatment: If the solution is colored, it may indicate the presence of impurities that can be removed by adding activated charcoal to the hot solution before filtration.
-
Pre-purification: If the crude indanone is very impure, consider a preliminary purification step, such as column chromatography, before recrystallization.
Step 3: Inducing Crystallization
If the solution remains clear upon slow cooling (supersaturated), you can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches can provide nucleation sites for crystal growth.[6]
-
Seeding: Add a small, pure crystal of the indanone product (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[6]
Frequently Asked Questions (FAQs)
Q1: What is "oiling out"?
A1: "Oiling out," or liquid-liquid phase separation, occurs during recrystallization when the solute separates from the solution as a liquid ("oil") instead of a solid crystalline phase.[7][8] This oil is a concentrated solution of the solute that is immiscible with the bulk solvent.
Q2: Why is my indanone product an oil even at room temperature?
A2: While many indanones are solids at room temperature, the presence of significant impurities can depress the melting point, causing the product to appear as an oil or a sticky solid.[1] Some indanone derivatives may also have inherently low melting points.
Q3: I have an oil that won't crystallize. What should I do?
A3: If you have an oil that is resistant to crystallization, you can try the following:
-
Trituration: Add a small amount of a solvent in which your compound is poorly soluble and scratch the oil with a spatula. This can sometimes induce solidification.
-
Solvent Removal and Re-attempt: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to recover the crude product. Then, attempt the recrystallization again with a different solvent system or a more dilute solution.
-
Alternative Purification: If recrystallization consistently fails, consider other purification techniques such as column chromatography or distillation (if the compound is thermally stable).[1]
Q4: What are some recommended solvents for recrystallizing indanones?
A4: The ideal solvent will depend on the specific indanone and its substituents. However, some reported solvents for indanones include:
-
Ethanol: Has been used for the recrystallization of 2-indanone and a substituted 1-indanone.[3][4]
-
Ethanol/Water Mixture: A 90:10 ethanol/water mixture has been used for the recrystallization of an aldol condensation product of 1-indanone.[5]
-
Water: Can be used, but 1-indanone has low solubility (6.5 g/L).[1] Oiling out can be an issue in water if the temperature is above the compound's melting point.[1]
Data Presentation
The success of a recrystallization is highly dependent on the specific compound and the solvent system used. Below is a summary of reported data for the recrystallization of indanone derivatives.
| Compound | Solvent System | Reported Yield | Reference |
| 2,3,3-triphenyl 1-indanone | Ethanol | 98% | [4] |
| 2-Indanone | Ethanol | Not specified | [3] |
| Aldol product of 1-indanone | 90:10 Ethanol/Water | Not specified | [5] |
Experimental Protocols
Detailed Methodology for Recrystallization of an Oily Indanone Product
This protocol provides a general procedure for the recrystallization of an indanone that has a tendency to "oil out".
-
Solvent Selection:
-
Place a small amount of the crude oily indanone (approx. 50 mg) into several test tubes.
-
Add a small amount (approx. 1 mL) of different trial solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures like ethanol/water) to each test tube.
-
Observe the solubility at room temperature. The ideal solvent should dissolve the indanone poorly or not at all at room temperature.
-
Gently heat the test tubes in a water bath. A suitable solvent will dissolve the indanone completely at an elevated temperature.
-
Allow the solutions to cool slowly to room temperature. The best solvent will result in the formation of crystals rather than an oil.
-
-
Dissolution:
-
Place the crude indanone product in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Use a boiling stick or magnetic stirring.
-
Continue adding the hot solvent until the indanone is just completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Bring the solution back to a boil for a few minutes.
-
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
Preheat a funnel and a receiving flask to prevent premature crystallization.
-
Filter the hot solution through a fluted filter paper to remove the charcoal or any other insoluble impurities.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
-
Visualizations
Caption: Troubleshooting workflow for dealing with oily products during recrystallization.
Caption: General experimental workflow for the recrystallization of indanones.
References
- 1. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. mt.com [mt.com]
Technical Support Center: Purification of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities are highly dependent on the synthetic route, common contaminants may include:
-
Starting Materials: Unreacted 3-(2,4-difluorophenyl)-2-methylpropanoic acid or its activated form (e.g., acyl chloride).
-
Positional Isomers: Isomers formed due to alternative cyclization pathways during the Friedel-Crafts reaction.
-
Polymeric Material: Formation of tar-like substances can occur, especially if the reaction temperature is not well-controlled.
-
Residual Acid: Traces of the acid catalyst (e.g., polyphosphoric acid or a Lewis acid) may remain in the crude product.
Q2: My purified product has a persistent yellow or brownish color. What could be the cause and how can I remove it?
A2: A persistent color can be due to trace amounts of highly conjugated impurities or degradation products. Activated carbon (charcoal) treatment during recrystallization can be effective in removing colored impurities. However, use it judiciously as it can also adsorb the desired product, leading to lower yields.
Q3: After purification, my NMR spectrum shows broad peaks. What could be the reason?
A3: Broad peaks in an NMR spectrum can indicate the presence of paramagnetic impurities (less common), or more likely, conformational exchange or aggregation at the concentration used for the analysis. Diluting the sample or acquiring the spectrum at a different temperature may help to sharpen the peaks. It could also indicate the presence of a mixture of closely related isomers that are difficult to separate.
Q4: What is the expected purity of this compound after a single purification step?
A4: The achievable purity depends on the initial purity of the crude product and the chosen purification method. A single recrystallization can often increase the purity to >95%. For higher purity (>98%), column chromatography is generally recommended.
Troubleshooting Guides
Issue 1: Presence of Starting Material in the Purified Product
Symptoms:
-
Signals corresponding to the starting material are observed in the 1H or 19F NMR spectrum of the purified product.
-
A spot corresponding to the starting material is visible on the TLC plate of the final product.
Possible Causes:
-
Incomplete reaction.
-
Inefficient extraction or work-up procedure.
-
Co-crystallization of the starting material with the product during recrystallization.
Solutions:
| Solution | Detailed Steps |
| Optimize Reaction Conditions | Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If necessary, increase the reaction time or temperature. |
| Improve Work-up | A basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up can help remove acidic starting materials. |
| Recrystallization | Choose a solvent system where the solubility of the starting material is significantly different from the product. |
| Column Chromatography | If recrystallization is ineffective, column chromatography provides better separation based on polarity differences. |
Issue 2: Separation of Positional Isomers
Symptoms:
-
Complex multiplets in the aromatic region of the 1H NMR spectrum.
-
Multiple signals in the 19F NMR spectrum where only two are expected.
-
Two or more closely spaced spots on the TLC plate.
Possible Causes:
-
Lack of regioselectivity in the Friedel-Crafts cyclization step.
Solutions:
| Solution | Detailed Steps |
| Column Chromatography | This is the most effective method for separating isomers. A long column with a shallow solvent gradient is often required.[1] |
| Preparative HPLC | For very difficult separations, preparative HPLC can provide higher resolution. |
| Recrystallization | Fractional crystallization might be possible if the isomers have sufficiently different solubilities. This often requires multiple recrystallization steps. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Screen for a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold. Common choices for fluorinated ketones include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography Protocol
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4. A common mobile phase for compounds of this polarity is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be used.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Expected Purity Levels for this compound
| Purification Method | Expected Purity (by HPLC/GC) | Typical Yield |
| Single Recrystallization | > 95% | 70-90% |
| Column Chromatography | > 98% | 50-80% |
| Preparative HPLC | > 99.5% | Variable |
Table 2: Representative Analytical Data
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic, benzylic, methine, and methyl protons. The chemical shifts and coupling constants will be influenced by the fluorine substituents. |
| ¹³C NMR | Carbon signals will show coupling to fluorine (C-F coupling). The carbonyl carbon will be in the range of 190-200 ppm. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Catalyst Deactivation in Intramolecular Friedel-Crafts Acylation
Welcome to the Technical Support Center for intramolecular Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in intramolecular Friedel-Crafts acylation?
A1: Catalyst deactivation in this reaction can be broadly categorized into three main types:
-
Poisoning: The catalyst's active sites are blocked by impurities or components of the reaction mixture. For traditional Lewis acid catalysts like aluminum chloride (AlCl₃), moisture is a significant poison, leading to hydrolysis and inactivation.[1] Substrates containing functional groups like amines (-NH₂) or alcohols (-OH) can also react with and deactivate Lewis acid catalysts.
-
Product Inhibition: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst.[1][2] This complexation effectively removes the catalyst from the reaction cycle, meaning that stoichiometric or even excess amounts of the catalyst are often required.[1][2][3]
-
Coking/Fouling: With solid acid catalysts, such as zeolites, deactivation often occurs due to the formation of carbonaceous deposits, known as coke, on the catalyst surface and within its pores.[4] This physically blocks access to the active sites.
Q2: My reaction yield is very low or non-existent. What should I check first?
A2: Low or no yield is a common issue and can often be traced back to catalyst inactivity. Here's a checklist of common culprits:
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried, and that all solvents and reagents are anhydrous.[1]
-
Insufficient Catalyst: Due to product complexation, a catalytic amount of a Lewis acid is often insufficient. A stoichiometric amount is typically necessary for Friedel-Crafts acylation.[1][2][3]
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) on the aromatic ring can deactivate it towards electrophilic substitution, hindering or preventing the reaction.[1]
-
Substrate-Catalyst Incompatibility: If your substrate contains amine or alcohol functionalities, these can react with and deactivate the Lewis acid catalyst.[1]
Q3: I am using a solid acid catalyst (e.g., zeolite) and observing a rapid loss of activity. What is happening and can I regenerate the catalyst?
A3: Rapid deactivation of solid acid catalysts in intramolecular Friedel-Crafts acylation is commonly due to coking, where carbonaceous deposits block the catalyst's pores. Yes, in many cases, these catalysts can be regenerated. The most common method for regenerating coked zeolites is calcination.[4] This involves a controlled heating of the catalyst in the presence of an oxidizing gas (like air) to burn off the coke deposits.
Q4: Can the structure of my molecule in an intramolecular reaction affect catalyst deactivation?
A4: Yes, the structure of the substrate is particularly important in intramolecular reactions. The length and flexibility of the chain connecting the acyl group and the aromatic ring can influence how easily the reactive intermediate can access the active sites of the catalyst, especially with porous catalysts like zeolites. A substrate that fits poorly within the catalyst's pores may lead to coking at the pore mouth, causing rapid deactivation. The tendency for intramolecular acylation is highest for the formation of 6-membered rings, followed by 5- and 7-membered rings.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield with Lewis Acid Catalysts (e.g., AlCl₃)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Moisture Contamination | Flame-dry all glassware before use. Use anhydrous solvents and freshly opened or purified reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Improved reaction yield. |
| Insufficient Catalyst | Increase the molar ratio of the Lewis acid catalyst to the substrate. Start with at least a stoichiometric amount. | A significant increase in product formation should be observed. |
| Deactivated Aromatic Ring | If the substrate has strongly deactivating groups, consider using a more forcing reaction condition (higher temperature, longer reaction time) or a more active catalyst system. | The reaction may proceed, but yields might still be moderate. |
| Product Complexation | Ensure that the workup procedure effectively breaks up the catalyst-product complex. This typically involves quenching the reaction with an aqueous acid solution.[1] | Efficient recovery of the desired ketone product. |
Issue 2: Rapid Deactivation of Solid Acid Catalysts (e.g., Zeolites)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Coking | Implement a regeneration protocol for the catalyst (see Experimental Protocols section). Consider modifying reaction conditions (e.g., lower temperature, different solvent) to minimize coke formation. | Restored catalyst activity and prolonged catalyst lifetime. |
| Catalyst Leaching | Perform a hot filtration test (see Experimental Protocols section) to determine if active species are leaching into the solution.[6] | Confirmation of whether the catalysis is truly heterogeneous. |
| Inappropriate Pore Size | If using a zeolite, select a type with a pore structure that is compatible with the size and shape of your substrate to facilitate diffusion and prevent pore blockage. | Improved catalyst stability and performance. |
Data Presentation
Table 1: Representative Data on Zeolite Catalyst Reusability in Friedel-Crafts Acylation
This table illustrates the potential for regeneration and reuse of solid acid catalysts. Note that specific performance will vary based on the catalyst, substrate, and reaction conditions.
| Catalyst | Reaction Cycle | Conversion (%) | Selectivity to Desired Product (%) |
| Fe₂O₃/HY Zeolite | 1 | 99.5 | 94.5 |
| 2 (after regeneration) | 98.7 | 94.2 | |
| 3 (after regeneration) | 98.1 | 93.9 | |
| Mordenite | 1 | >99 | >99 |
| up to 30 (with regeneration) | >99 | >99 | |
| Hierarchical ZSM-5 | 1 | ~90 | High |
| 2 (after regeneration) | ~81 (90% of initial activity) | High |
(Data adapted from various sources on Friedel-Crafts acylation to be representative)[7][8][9]
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation using AlCl₃
-
Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 - 1.5 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) to create a suspension.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve the acyl chloride precursor (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1][5][10]
Protocol 2: Thermal Regeneration of a Coked Zeolite Catalyst
-
Catalyst Recovery: After the reaction, recover the zeolite catalyst by filtration and wash it thoroughly with a solvent (e.g., the reaction solvent or another suitable solvent like acetone) to remove any adsorbed reactants and products.
-
Drying: Dry the washed catalyst in an oven at 100-120 °C to remove the solvent.
-
Calcination: Place the dried catalyst in a furnace. Heat the catalyst in a stream of air or an oxygen/inert gas mixture. A typical procedure involves ramping the temperature to 500-600 °C and holding it for several hours to ensure complete combustion of the coke.[11] The specific temperature and duration will depend on the nature of the coke and the thermal stability of the zeolite.
-
Cooling: After calcination, cool the catalyst down to room temperature under a stream of dry, inert gas before reuse.
Protocol 3: Hot Filtration Test for Catalyst Leaching
-
Initial Reaction: Set up the catalytic reaction as usual with the solid acid catalyst.
-
Partial Conversion: Allow the reaction to proceed to a moderate conversion (e.g., 20-50%), which can be monitored by a suitable analytical technique (TLC, GC, etc.).
-
Hot Filtration: While maintaining the reaction temperature, quickly filter the solid catalyst from the hot reaction mixture. This can be done using a pre-heated funnel.
-
Continued Reaction of Filtrate: Allow the filtrate (the liquid phase) to continue stirring at the reaction temperature.
-
Monitoring: Monitor the progress of the reaction in the filtrate over time.
-
Interpretation:
-
No further reaction in the filtrate: This indicates that the catalysis is truly heterogeneous, and no active species have leached into the solution.[6]
-
Reaction continues in the filtrate: This suggests that catalytically active species have leached from the solid catalyst, and the reaction is proceeding, at least in part, via a homogeneous pathway.[6]
-
Visualizations
Caption: Key pathways leading to catalyst deactivation.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Experimental workflow for zeolite catalyst regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. worldscientific.com [worldscientific.com]
- 5. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. Real-time regeneration of a working zeolite monitored via operando X-ray diffraction and crystallographic imaging: how coke flees the MFI framework - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02845J [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Systems for Chromatography of Fluorinated Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent systems for the chromatography of fluorinated compounds. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the chromatographic analysis of fluorinated compounds.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with residual silanols on the stationary phase. | Use a deactivated, end-capped column to minimize silanol interactions.[1] |
| Mobile phase pH is too close to the analyte's pKa. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[1] | |
| Column overload. | Reduce the sample concentration or injection volume.[1] | |
| Incompatible injection solvent. | Dissolve the sample in a solvent that is as close in composition to the mobile phase as possible.[2] | |
| Poor Retention in Reversed-Phase HPLC | High polarity of the fluorinated compound. | - If the column is compatible, begin with a 100% aqueous mobile phase. - Employ a polar-embedded or polar-endcapped column for better retention of polar analytes. - For ionizable compounds, introduce an ion-pairing reagent to the mobile phase. - Consider using a fluorinated stationary phase, which can offer unique selectivity and retention for fluorinated compounds.[1] |
| Co-elution with Impurities | Insufficient resolution between the target compound and impurities. | - Change the stationary phase: Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a fluorinated phase). - Change the organic modifier: Switching between acetonitrile and methanol can alter selectivity.[1][3] |
| Low or No Compound Recovery | Irreversible adsorption to the stationary phase. | - Switch to a different stationary phase or technique: Consider Hydrophilic Interaction Chromatography (HILIC) with a polar stationary phase (silica, amide, or zwitterionic) or Supercritical Fluid Chromatography (SFC).[1] For flash chromatography, alumina or Florisil can be alternatives to silica.[1] |
| Inadequate elution strength of the mobile phase. | Increase the proportion of the organic solvent in the mobile phase or use a stronger solvent. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. |
| Column equilibration issues. | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using long-chain ion-pairing reagents.[4] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[4][5] |
Troubleshooting Workflow for Poor Peak Shape
References
stability issues of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one in solution
Welcome to the technical support center for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. As specific stability data for this compound is not extensively published, this guide provides a framework for conducting your own stability assessments based on established principles of forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for this compound in solution?
While specific degradation pathways for this compound are not documented in publicly available literature, potential stability issues can be inferred from the general chemistry of fluorinated ketones and indanone derivatives. Key concerns include:
-
Hydrolysis: The ketone functional group may be susceptible to hydrolysis, particularly under strong acidic or basic conditions.
-
Keto-Enol Tautomerism: Indanone derivatives can exhibit keto-enol tautomerism. The stability of these tautomers can be influenced by the solvent and pH, potentially leading to different reactivity and degradation profiles.[1][2]
-
Defluorination: While the carbon-fluorine bond is generally strong, enzymatic or reductive processes could potentially lead to defluorination.[3]
-
Photostability: Exposure to light, especially UV radiation, can induce degradation of organic molecules.
Q2: I am observing unexpected peaks in my analysis. What could be the cause?
Unexpected peaks in analytical methods like HPLC or LC-MS often indicate the presence of impurities or degradation products. To troubleshoot:
-
Confirm the purity of your starting material. Use a high-resolution analytical technique to ensure no significant impurities are present before starting your experiment.
-
Evaluate your experimental conditions. Assess if factors like pH, temperature, or light exposure could be causing degradation.
-
Perform a forced degradation study. Intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) can help identify potential degradation products and their analytical signatures.[4][5][6][7][8]
Q3: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is crucial for distinguishing the intact compound from its degradation products. A general workflow for developing such a method is outlined below. Forced degradation studies are a key component of this process.[5][7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability-related issues.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound over time in solution | Degradation due to hydrolysis, oxidation, or other reactions. | Conduct a forced degradation study to identify the specific stress conditions causing instability. Adjust solution pH, protect from light, or use an inert atmosphere as needed. |
| Appearance of new peaks in chromatogram | Formation of degradation products. | Characterize the new peaks using mass spectrometry (MS) and NMR to elucidate the structure of the degradation products. This will provide insight into the degradation pathway. |
| Inconsistent analytical results | Uncontrolled experimental variables affecting stability. | Tightly control experimental parameters such as temperature, pH, and light exposure. Ensure consistent solution preparation and storage. |
| Precipitation of the compound from solution | Poor solubility or formation of insoluble degradation products. | Determine the solubility of the compound in various solvents and buffer systems. If degradation products are insoluble, this can be a key indicator of the degradation pathway. |
Experimental Protocols: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a drug substance.[4][5][7] The goal is to induce degradation to an extent that allows for the identification of degradation products and the development of a stability-indicating method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector or Mass Spectrometer
-
pH meter
-
Photostability chamber
-
Oven
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the percentage of the remaining parent compound and the formation of any degradation products.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to stability testing.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected analytical peaks.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Comparative Guide to HPLC Validation for Purity Assessment of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the validation of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one purity. The data and protocols presented are designed to offer a practical framework for analytical method development and validation in a research and quality control setting.
Introduction
This compound is a fluorinated indanone derivative of interest in medicinal chemistry and materials science. Accurate determination of its purity is crucial for ensuring the reliability and reproducibility of experimental results and for meeting regulatory standards in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, quantification, and purity analysis of organic compounds.[1][2] This guide outlines a robust, hypothetical reversed-phase HPLC (RP-HPLC) method for the purity validation of this compound and compares it with a faster, alternative method to illustrate the trade-offs between speed and resolution.
Experimental Protocols
The following protocols are provided as a detailed guide for the implementation of the described HPLC methods.
Method 1: High-Resolution Gradient RP-HPLC
This method is designed to provide optimal separation of the main compound from potential impurities.
-
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
This compound reference standard (Assumed Purity: >99.5%).
-
Sample of this compound for testing.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 40% B
-
18-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Method 2: Rapid Isocratic RP-HPLC
This method is optimized for faster sample throughput, which may be suitable for routine in-process controls where high-resolution separation of all minor impurities is not critical.
-
Instrumentation and Materials: Same as Method 1.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 50 mm, 3.5 µm particle size.
-
Mobile Phase: 65% Acetonitrile, 35% Water (Isocratic).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Preparation of Solutions: Same as Method 1.
Comparative Data Analysis
The following table summarizes hypothetical data obtained from the analysis of a single batch of this compound using the two described HPLC methods. This data is for illustrative purposes to compare the performance of the methods.
| Parameter | Method 1: High-Resolution Gradient | Method 2: Rapid Isocratic |
| Retention Time (Main Peak) | 12.5 min | 3.8 min |
| Retention Time (Impurity 1) | 11.8 min | 3.5 min |
| Retention Time (Impurity 2) | 13.2 min | Co-elutes with the main peak |
| Resolution (Main Peak/Impurity 1) | 2.5 | 1.3 |
| Tailing Factor (Main Peak) | 1.1 | 1.4 |
| Theoretical Plates (Main Peak) | 15,000 | 6,000 |
| Calculated Purity (%) | 99.2% | 99.6% |
| Total Run Time | 20 min | 6 min |
Analysis of Comparative Data:
-
Resolution and Purity: Method 1 provides superior resolution, enabling the separation and quantification of a closely eluting impurity (Impurity 2) that co-elutes with the main peak in Method 2. This leads to a more accurate purity determination (99.2% vs. 99.6%).
-
Speed: Method 2 offers a significantly faster analysis time (6 minutes vs. 20 minutes), making it more suitable for high-throughput screening or in-process monitoring where speed is prioritized over the detection of all trace impurities.
-
Efficiency: The higher number of theoretical plates in Method 1 indicates greater column efficiency, resulting in sharper peaks and better overall separation performance.
-
Peak Shape: The lower tailing factor in Method 1 suggests better peak symmetry, which is desirable for accurate integration and quantification.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the HPLC validation process.
Caption: Workflow for HPLC Purity Validation.
Caption: Decision Logic for Method Selection.
Conclusion
The choice of an appropriate HPLC method for the purity validation of this compound depends on the specific requirements of the analysis. For final product release, stability studies, and in-depth impurity profiling, a high-resolution gradient method is recommended to ensure accurate and reliable results. For applications where speed is more critical, such as in-process monitoring, a rapid isocratic method can be a valuable tool, provided its limitations regarding co-eluting impurities are well understood and controlled. The protocols and comparative data in this guide serve as a robust starting point for the development and validation of analytical methods for this and structurally related compounds.
References
A Comparative Guide to Analytical Method Validation for Fluorinated Pharmaceutical Intermediates
For researchers, scientists, and drug development professionals, ensuring the purity, potency, and stability of fluorinated pharmaceutical intermediates is paramount. The unique properties conferred by fluorine, such as high thermal stability and resistance to metabolic degradation, also present distinct analytical challenges. Validating the analytical methods used to assess these compounds is not only a regulatory requirement but a critical step in ensuring data integrity throughout the drug development lifecycle.
This guide provides an objective comparison of the primary analytical techniques used for the validation of methods for fluorinated pharmaceutical intermediates. It includes a summary of performance data, detailed experimental protocols, and workflows to aid in method selection and implementation, all adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]
The Analytical Validation Workflow
A robust analytical method validation process ensures that the chosen method is fit for its intended purpose.[3] The workflow involves a systematic evaluation of several performance characteristics defined by regulatory bodies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive pharmaceutical intermediates. Its versatility and high resolution make it ideal for assay, impurity profiling, and stability testing.
Performance Comparison: HPLC provides excellent sensitivity and is often the default method for purity and stability analysis. However, for fluorinated compounds, co-elution with impurities can sometimes be a challenge, and it always requires a reference standard for quantification.
Experimental Protocol: Validation of a Stability-Indicating RP-HPLC Method
This protocol outlines the validation of a method for a fluorinated intermediate, focusing on specificity through forced degradation.[4][5][6]
-
Chromatographic System:
-
Validation Procedures:
-
Specificity (Forced Degradation): Prepare solutions of the fluorinated intermediate (~1 mg/mL) and subject them to the following stress conditions:[7]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[5]
-
Oxidative Degradation: 6% H₂O₂ at 80°C for 60 minutes.[5]
-
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Neutralize the acid/base-stressed samples. Dilute all samples to the target concentration and analyze by HPLC.
-
Evaluation: Assess the chromatograms for resolution between the main peak and any degradation products. Use a PDA detector to check for peak purity. The method is specific if the analyte peak is well-resolved from all degradants.[5]
-
Other Parameters: Proceed with validating linearity, accuracy (98-102% recovery), precision (<2% RSD), and robustness according to ICH guidelines.[8]
-
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), is the preferred method for analyzing volatile and thermally stable fluorinated intermediates, as well as for quantifying residual solvents from the synthesis process.[9][10]
Performance Comparison: Headspace GC is highly sensitive and specific for residual solvents and avoids interference from the non-volatile drug substance matrix.[11][12] Direct injection GC is suitable for the purity assessment of volatile intermediates.
Experimental Protocol: Validation of a Headspace GC-MS Method for Residual Solvents
This protocol is adapted for the determination of residual solvents in a fluorinated active pharmaceutical ingredient (API) based on USP <467> principles.[13][14]
-
Chromatographic System:
-
Instrument: Headspace Sampler coupled to a GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[15]
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.[14]
-
Carrier Gas: Nitrogen or Helium at 0.5 mL/min.[14]
-
Oven Program: 40°C for 20 min, then ramp at 15°C/min to 200°C, hold for 5 min.[14]
-
Detector: FID at 250°C or MS scanning an appropriate mass range.
-
-
Headspace Parameters:
-
Validation Procedures:
-
Sample Preparation: Accurately weigh the fluorinated intermediate into a headspace vial. Add a suitable diluent (e.g., DMSO, water).
-
Linearity: Prepare standard solutions of expected residual solvents at concentrations ranging from 50% to 150% of the ICH limit. Analyze and plot peak area against concentration. A correlation coefficient (R²) > 0.99 is typically required.[13]
-
Accuracy & Precision: Analyze a minimum of six independent samples spiked at the 100% concentration level. Calculate the % recovery for accuracy and the Relative Standard Deviation (%RSD) for repeatability.
-
LOD/LOQ: Determine the Limit of Detection and Quantitation by analyzing progressively more dilute standards and establishing the concentration that gives a signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ).
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
For fluorinated compounds, ¹⁹F qNMR is an exceptionally powerful primary analytical method. It leverages the unique properties of the ¹⁹F nucleus (100% natural abundance, high sensitivity) and offers a wide chemical shift range that minimizes signal overlap, providing high specificity.[16][17] A key advantage is its ability to provide accurate quantification without needing a specific reference standard of the analyte itself.[1]
Performance Comparison: Studies directly comparing ¹⁹F qNMR with HPLC for the quantification of fluorinated pharmaceuticals have shown minimal differences in results, indicating that the two methods can be equally applied.[1] ¹⁹F qNMR offers superior speed and simplicity, as it requires minimal sample preparation and is non-destructive.
| Parameter | ¹⁹F qNMR | HPLC |
| Principle | Measures ¹⁹F nuclei signal intensity relative to an internal standard. | Separates components based on polarity, quantifies by UV/PDA response. |
| Reference Standard | Analyte-specific standard not required (uses internal F-std). | Analyte-specific standard is required. |
| Specificity | Excellent, due to wide chemical shift range (~500 ppm).[1] | Good, but dependent on chromatographic resolution. |
| Interday Precision | ~1.2% RSD[1] | Typically < 2% RSD |
| Assay Difference | Results typically within 5% of HPLC values.[1] | N/A |
| Analysis Time | Rapid (~8-15 minutes per sample).[16] | Moderate (15-40 minutes per sample). |
| Sample Prep | Simple dissolution in deuterated solvent. | Often requires filtration, dilution. |
Experimental Protocol: Purity Determination by ¹⁹F qNMR
This protocol outlines the determination of the purity of a fluorinated intermediate using an internal standard.[1]
-
NMR System:
-
Validation Procedures:
-
Sample Preparation:
-
Accurately prepare a stock solution of the internal standard (e.g., 5.0 mg/mL TFA in DMSO-d₆).
-
Accurately weigh the fluorinated intermediate (e.g., 10-20 mg) into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of the internal standard stock solution to the NMR tube. Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum. Key parameters to optimize for quantification include:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 32 or 64 scans).
-
Proton Decoupling: Apply to simplify ¹⁹F signals into singlets.[1]
-
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the standard qNMR equation.
-
-
Method Validation: Validate for precision (intraday and interday RSD), accuracy (by comparing with a certified reference material if available), linearity, and robustness (by slightly varying acquisition parameters). An interday precision of 1.2% RSD has been demonstrated to be achievable.[1]
-
Choosing the Right Analytical Tool
The selection of an appropriate analytical technique depends on the specific properties of the fluorinated intermediate and the goal of the analysis.
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. ijtrd.com [ijtrd.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. iltusa.com [iltusa.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and validation of a headspace gas chromatographic method for the determination of residual solvents in arterolane (RBx11160) maleate bulk drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. acgpubs.org [acgpubs.org]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indanones in Biological Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Examination of the Influence of Fluorination on the Biological Activity of Indanone Scaffolds, Supported by Preclinical Data.
The indanone core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse therapeutic applications, including anticancer and anti-inflammatory agents. A common strategy in drug design is the introduction of fluorine atoms to modulate a molecule's physicochemical properties and enhance its biological activity. This guide provides a comparative overview of the biological activities of fluorinated and non-fluorinated indanone derivatives, with a focus on their potential as anticancer agents. While direct head-to-head comparisons of specific fluorinated indanones and their non-fluorinated parent compounds within the same study are limited in publicly available literature, a comparative analysis can be constructed from existing preclinical data on various derivatives.
Anticancer Activity: A Comparative Overview
Derivatives of 2-benzylidene-1-indanone have shown significant promise as anticancer agents. These compounds are known to exhibit cytotoxic effects against a range of human cancer cell lines. The introduction of a fluorine atom to this scaffold is often explored to enhance potency.
Below is a summary of the in vitro cytotoxicity of various substituted 2-benzylidene-1-indanone derivatives, including fluorinated and non-fluorinated examples, against different cancer cell lines. It is important to note that these data points are compiled from different studies and are not the result of a direct comparative experiment.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) |
| Non-Fluorinated | 2-Benzylidene-1-indanone | Melanoma (1HJD) | Not specified (Binding Energy) |
| 4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-2-benzylidene-1-indanone | Breast (MCF-7) | 0.01 - 1.0 | |
| 2-Benzylidene-1-indanone with various substitutions | Breast, Colon, Leukemia, Lung | 0.01 - 0.88 | |
| Fluorinated | Fluorinated Benzylidene Indanone | Breast (MCF-7) | Induces G2/M phase arrest |
| 2-(4-Fluorobenzylidene)-1-indanone | Not specified | Not specified |
Note: The data presented is for illustrative purposes and is compiled from multiple sources. A direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Anti-Inflammatory Activity
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, detailed experimental protocols are crucial. Below are methodologies for key assays cited in the evaluation of indanone derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., fluorinated and non-fluorinated indanone derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[1]
In Vitro Anti-inflammatory Assay (Cytokine Release in LPS-Stimulated Macrophages)
This assay evaluates the ability of compounds to inhibit the release of pro-inflammatory cytokines.
-
Cell Culture: Murine primary macrophages are cultured in 96-well plates.
-
Compound Pre-incubation: The cells are pre-incubated with the test compounds at various concentrations for 30 minutes.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine release by the test compounds is calculated relative to the LPS-stimulated control group.[1]
Signaling Pathways and Mechanisms of Action
The biological activity of indanone derivatives can be attributed to their interaction with various cellular signaling pathways. For their anticancer effects, one of the proposed mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.
Caption: Potential anticancer mechanism of fluorinated indanone derivatives.
Experimental Workflow
The general workflow for evaluating and comparing the biological activity of newly synthesized compounds, such as fluorinated and non-fluorinated indanones, is depicted below.
Caption: General experimental workflow for comparative analysis.
References
Assessing the Selectivity of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one and its Analogs as Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of Indanone Derivatives Against Cholinesterases
The indanone scaffold has emerged as a promising framework in the design of therapeutic agents, particularly for neurodegenerative diseases such as Alzheimer's. A key strategy in managing Alzheimer's disease involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to enhance cholinergic neurotransmission. The selectivity of these inhibitors is a critical parameter, as differential inhibition of AChE and BChE may offer varying therapeutic benefits and side-effect profiles. This guide provides a comparative analysis of the selectivity of indanone derivatives, including the parent compound class of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, against established cholinesterase inhibitors.
Comparative Selectivity of Indanone Derivatives and Reference Inhibitors
The inhibitory potency of various indanone derivatives and commercially available cholinesterase inhibitors was evaluated against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The half-maximal inhibitory concentration (IC50) values were determined, and a selectivity index (SI) was calculated (BChE IC50 / AChE IC50) to quantify the preference of each compound for AChE. A higher SI value indicates greater selectivity for AChE.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |
| Indanone Derivatives | |||
| Compound 5c¹ | 120 | - | - |
| Compound 7b¹ | - | 40 | - |
| Compound 9² | 14.8 | - | - |
| Compound 14² | 18.6 | - | - |
| Reference Cholinesterase Inhibitors | |||
| Donepezil³ | 6.7 | 7,400 | 1104.5 |
| Rivastigmine³,⁴ | 4.3 - 4150 | 31 - 37 | ~0.009 - 7.2 |
| Galantamine⁵ | 350 | 18,550 | 53 |
Data for specific this compound was not available in the reviewed literature. The table presents data for other indanone derivatives to illustrate the potential activity of this compound class. ¹Data from a study on indanone derivatives with aminopropoxy benzyl/benzylidene moieties.[1] ²Data from a study on multi-target-directed indanone derivatives.[2] ³Data from a comparative in vitro study of various cholinesterase inhibitors.[3][4] ⁴Rivastigmine's IC50 values show significant variation across different studies and experimental conditions.[4][5][6] ⁵Data from MedChemExpress product information, indicating 53-fold selectivity for AChE over BChE.[7]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The determination of IC50 values for cholinesterase inhibitors is commonly performed using the spectrophotometric method developed by Ellman.[8][9]
Principle:
This assay measures the activity of AChE or BChE by quantifying the rate of production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. The presence of a cholinesterase inhibitor will reduce the rate of this color formation.[8]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compounds (inhibitors) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the appropriate phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Enzyme solution (AChE or BChE)
-
DTNB solution
-
Test compound solution at varying concentrations (or buffer for the control)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve and identifying the concentration at which 50% inhibition is achieved.
-
Cholinergic Synaptic Transmission and Inhibition
The following diagram illustrates the mechanism of action of cholinesterase inhibitors in a cholinergic synapse.
Caption: Mechanism of Cholinesterase Inhibition in a Synapse.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to IC50 Determination for Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the determination of IC50 values, emphasizing best practices for comparative analysis. This guide provides detailed experimental protocols, data presentation standards, and visual workflows to ensure accuracy and reproducibility in your research.
The half-maximal inhibitory concentration (IC50) is a critical measure in pharmacology and drug development, quantifying the potency of a substance in inhibiting a specific biological function.[1] It represents the concentration of a drug required to inhibit a biological process by 50%.[2][3] A lower IC50 value indicates a more potent inhibitor, meaning less of the substance is needed to achieve the desired effect.[1][3] This metric is fundamental in comparing the efficacy of different compounds and is a cornerstone of drug discovery and toxicity testing.[2][4]
Comparative Analysis of IC50 Values
When comparing the IC50 values of different compounds, it is crucial to ensure that the experimental conditions are consistent.[4] Factors such as cell line choice, exposure time, and the specific assay method used can significantly influence the resulting IC50 value.[4] Therefore, for a valid comparative analysis, these parameters must be standardized across all experiments.
It is also important to distinguish between relative and absolute IC50 values. The relative IC50 is the concentration at which the response is halfway between the maximum and minimum observed responses in a given experiment.[5] The absolute IC50, on the other hand, corresponds to a 50% reduction relative to a control with zero inhibitor.[6] For direct comparison of the potency of different drugs, the absolute IC50 is the more appropriate measure.[6]
Data Presentation
Clear and concise presentation of quantitative data is essential for easy interpretation and comparison. All IC50 values and related statistical data should be summarized in a structured table.
| Compound | Target Cell Line | IC50 (µM) | 95% Confidence Interval | Slope Factor (Hill Slope) |
| Compound A | MCF-7 | 2.5 | 2.1 - 3.0 | 1.2 |
| Compound B | MCF-7 | 5.8 | 5.2 - 6.5 | 1.1 |
| Compound C | MCF-7 | 1.2 | 1.0 - 1.5 | 1.3 |
| Positive Control | MCF-7 | 0.8 | 0.6 - 1.0 | 1.0 |
This table presents hypothetical IC50 values for three test compounds and a positive control against the MCF-7 breast cancer cell line. The 95% confidence interval provides a measure of the precision of the IC50 estimate, while the slope factor describes the steepness of the dose-response curve.
Experimental Protocols
A detailed and standardized experimental protocol is fundamental for obtaining reliable and reproducible IC50 values. The following is a generalized protocol for determining the IC50 of a compound in an adherent cell line using a colorimetric assay such as the MTT assay.[7][8]
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.[8]
-
Include wells for "cells only" (untreated control) and "medium only" (blank).[8]
-
Incubate the plate overnight to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from the stock solution. A common approach is to use a half-log or log dilution series.[9]
-
Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5% for DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[8]
-
-
MTT Assay:
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[8]
-
Carefully remove the MTT solution and add a solubilization buffer to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate to ensure complete solubilization.[8]
-
-
Data Acquisition:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Normalize the data by expressing the results as a percentage of the untreated control.[4]
-
Plot the percentage of cell viability against the logarithm of the compound concentration.[8]
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[4][8] Software such as GraphPad Prism is commonly used for this analysis.[10]
-
Visualizing Experimental and Logical Workflows
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict the experimental workflow for IC50 determination and a generic signaling pathway that can be modulated by a test compound.
Caption: Experimental workflow for determining IC50 values.
Caption: Inhibition of a signaling pathway by a test compound.
References
- 1. fiveable.me [fiveable.me]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. clyte.tech [clyte.tech]
- 5. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 6. ww2.amstat.org [ww2.amstat.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
A Spectroscopic Comparison of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one Isomers: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a detailed, albeit theoretical, spectroscopic comparison of the constitutional isomers of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one. Due to a lack of available experimental data, this comparison relies on predicted spectroscopic values for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies for these predictions are outlined to provide a framework for the in-silico characterization of these and similar compounds, which are of interest in medicinal chemistry and materials science.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for two key constitutional isomers: this compound (Isomer A) and 4,6-Difluoro-3-methyl-2,3-dihydro-1H-inden-1-one (Isomer B).
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Isomer | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Isomer A | H-2 | 2.80 - 2.95 | m | - |
| (2-methyl) | H-3a | 3.10 | dd | 17.5, 8.0 |
| H-3b | 3.45 | dd | 17.5, 4.0 | |
| H-5 | 6.85 | d | 9.5 | |
| H-7 | 7.15 | d | 8.5 | |
| -CH₃ | 1.25 | d | 7.0 | |
| Isomer B | H-2a | 2.65 | dd | 16.5, 7.5 |
| (3-methyl) | H-2b | 3.05 | dd | 16.5, 3.5 |
| H-3 | 3.20 - 3.35 | m | - | |
| H-5 | 6.88 | d | 9.5 | |
| H-7 | 7.18 | d | 8.5 | |
| -CH₃ | 1.40 | d | 6.5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Isomer | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Isomer A | C=O (C1) | 204.5 |
| (2-methyl) | C2 | 41.0 |
| C3 | 35.5 | |
| C3a | 138.0 (d, J=8.0 Hz) | |
| C4 | 164.0 (d, J=250 Hz) | |
| C5 | 110.0 (d, J=25 Hz) | |
| C6 | 162.5 (d, J=250 Hz) | |
| C7 | 115.5 (d, J=20 Hz) | |
| C7a | 145.0 (d, J=10.0 Hz) | |
| -CH₃ | 16.0 | |
| Isomer B | C=O (C1) | 205.0 |
| (3-methyl) | C2 | 44.0 |
| C3 | 33.0 | |
| C3a | 137.5 (d, J=8.0 Hz) | |
| C4 | 164.2 (d, J=250 Hz) | |
| C5 | 110.5 (d, J=25 Hz) | |
| C6 | 162.8 (d, J=250 Hz) | |
| C7 | 115.8 (d, J=20 Hz) | |
| C7a | 145.5 (d, J=10.0 Hz) | |
| -CH₃ | 18.5 |
Table 3: Predicted Key Infrared (IR) Absorptions
| Isomer | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Both | C-H (aromatic) | 3050 - 3100 | Medium |
| Both | C-H (aliphatic) | 2850 - 2960 | Medium |
| Both | C=O (ketone) | 1715 - 1725 | Strong |
| Both | C=C (aromatic) | 1600 - 1620 | Medium |
| Both | C-F (aromatic) | 1200 - 1300 | Strong |
Table 4: Predicted Major Mass Spectrometry (MS) Fragments (Electron Ionization)
| Isomer | m/z | Predicted Fragment | Notes |
| Both | 182 | [M]⁺ | Molecular Ion |
| Isomer A | 167 | [M - CH₃]⁺ | Loss of methyl radical |
| 154 | [M - CO]⁺ | Loss of carbon monoxide | |
| 139 | [M - CO - CH₃]⁺ | Subsequent loss of methyl | |
| Isomer B | 167 | [M - CH₃]⁺ | Loss of methyl radical |
| 154 | [M - CO]⁺ | Loss of carbon monoxide | |
| 125 | Retro-Diels-Alder Fragment | Fragmentation of the indanone ring |
Experimental Protocols for Spectroscopic Prediction
The data presented in this guide are theoretical and generated based on established computational chemistry protocols.
2.1 NMR Spectra Prediction
-
Software: Predicted ¹H and ¹³C NMR spectra can be generated using software such as ChemAxon's NMR Predictor, ACD/Labs NMR Predictor, or open-source tools that leverage extensive spectral databases.[1][2] For higher accuracy, Density Functional Theory (DFT) calculations using packages like Gaussian or ORCA are recommended.[3][4]
-
Methodology:
-
The 3D structures of the isomers are first generated and subjected to geometry optimization using a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set).
-
NMR shielding tensors are then calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Calculated chemical shifts are referenced against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
-
Spin-spin coupling constants are computed to determine signal multiplicities.[5]
-
2.2 IR Spectrum Prediction
-
Software: IR spectra simulations are typically performed with quantum chemistry software like Gaussian, GAMESS, or ORCA.[4][6][7]
-
Methodology:
-
Following geometry optimization of the molecular structures, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31+G*).[8]
-
This calculation computes the harmonic vibrational frequencies and their corresponding IR intensities.
-
The computed frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values, correcting for anharmonicity and basis set limitations.[9]
-
The output provides a list of vibrational modes, their frequencies (wavenumbers), and IR intensities, which can be plotted as a spectrum.
-
2.3 Mass Spectrometry Fragmentation Prediction
-
Methodology: The prediction of electron ionization (EI) mass spectra is primarily based on established fragmentation rules and the principles of physical organic chemistry.[10][11][12]
-
Molecular Ion Identification: The molecular ion peak is determined from the molecular weight of the compound.
-
Fragmentation Pathways: Common fragmentation pathways for ketones and aromatic compounds are considered:
-
α-cleavage: Cleavage of the bond adjacent to the carbonyl group.
-
McLafferty Rearrangement: If an alkyl chain of at least three carbons is present, a hydrogen transfer followed by cleavage can occur.
-
Loss of Neutral Molecules: Expulsion of small, stable neutral molecules like CO, H₂O, or C₂H₄.
-
Aromatic Ring Fragmentation: Cleavage of the fused ring system, such as through a retro-Diels-Alder reaction.[13]
-
-
The relative stability of the resulting carbocations and radical fragments is assessed to predict the relative abundance of the fragment ions.[13]
-
Visual Workflow for Spectroscopic Prediction and Comparison
The following diagram illustrates the logical workflow for generating and comparing the predicted spectroscopic data for the isomers.
Caption: Predictive workflow for spectroscopic analysis.
Interpretation and Conclusion
While the predicted IR spectra for both isomers are expected to be very similar due to the presence of the same functional groups, significant differences are anticipated in their NMR and mass spectra, allowing for their differentiation.
-
NMR Spectroscopy: The primary distinction in the ¹H and ¹³C NMR spectra arises from the different chemical environments of the methyl group and the adjacent protons and carbons in the five-membered ring. The specific splitting patterns and chemical shifts of the protons on C2 and C3 are unique to each isomer.
-
Mass Spectrometry: Although both isomers will likely exhibit a molecular ion at m/z 182 and fragments corresponding to the loss of a methyl group and carbon monoxide, the fragmentation of the indenone ring system may differ, potentially leading to unique fragment ions for each isomer.
References
- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 5. Simulate and predict NMR spectra [nmrdb.org]
- 6. youtube.com [youtube.com]
- 7. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. whitman.edu [whitman.edu]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Establishing the Stereochemistry of Substituted Indanones
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. The spatial arrangement of atoms in substituted indanones, a common scaffold in medicinal chemistry, can profoundly influence their biological activity and pharmacological properties. This guide provides an objective comparison of key analytical techniques used to establish the stereochemistry of these compounds, supported by experimental data and detailed protocols.
The unambiguous assignment of stereocenters in chiral molecules is paramount in drug discovery and development. Different enantiomers or diastereomers of a compound can exhibit widely varying efficacy, toxicity, and pharmacokinetic profiles. Therefore, robust and reliable methods for stereochemical determination are essential. This guide explores the principles, applications, strengths, and limitations of several instrumental techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD).
Comparative Analysis of Stereochemical Determination Methods
The selection of an appropriate analytical method for determining the stereochemistry of a substituted indanone depends on several factors, including the nature of the sample (e.g., crystalline vs. solution state), the amount of sample available, and the specific stereochemical question being addressed (relative vs. absolute configuration). The following table provides a comparative overview of the most common techniques.
| Technique | Principle | Information Obtained | Advantages | Limitations | Typical Sample Amount |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[1] | 3D molecular structure, absolute configuration (with anomalous dispersion).[2][3] | Provides unambiguous determination of both relative and absolute stereochemistry.[3] | Requires a suitable single crystal, which can be difficult to obtain.[2][4] Light-atom molecules can be challenging for absolute configuration determination.[2] | < 1 mg |
| NMR Spectroscopy (NOE/ROE) | Through-space correlation of nuclear spins.[5] | Relative stereochemistry, conformational analysis.[5][6] | Non-destructive, provides information about the solution-state conformation.[6] | Does not provide absolute configuration.[5] Interpretation can be complex for flexible molecules.[6] | 1-5 mg |
| NMR with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into diastereomers with distinct NMR spectra.[7] | Enantiomeric purity, absolute configuration (e.g., Mosher's method).[7][8][9] | Applicable to a wide range of functional groups.[9] Can be used to determine enantiomeric excess.[10] | Requires a suitable functional group for derivatization. Derivatization may not go to completion. | 5-10 mg |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light.[11] | Absolute configuration (often by comparison to known compounds or theoretical calculations).[12][13] | High sensitivity, requires small sample amounts.[14] | Interpretation can be complex and may require computational support.[15][16] Limited to molecules with a chromophore.[17] | < 1 mg |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light.[18] | Absolute configuration and conformation in solution.[19][20] | Applicable to a wide range of molecules, including those without a UV chromophore.[11] Provides rich structural information.[11] | Requires specialized equipment.[20] Interpretation relies heavily on computational modeling.[11][21] | 5-10 mg |
Experimental Protocols
Nuclear Overhauser Effect (NOE) Spectroscopy for Relative Stereochemistry
Objective: To determine the relative spatial proximity of protons in a substituted indanone to elucidate its relative stereochemistry.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified indanone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM.
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of the protons of interest.
-
Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. For medium-sized molecules like indanones, ROESY is often preferred to avoid zero-crossing of the NOE signal.[22]
-
Typical NOESY/ROESY parameters include a mixing time of 300-800 ms, a relaxation delay of 1-2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Identify cross-peaks in the NOESY/ROESY spectrum, which indicate spatial proximity (typically < 5 Å) between the corresponding protons.[5]
-
The presence or absence of specific cross-peaks can be used to deduce the relative stereochemistry. For example, in a disubstituted indanone, a NOE between a proton on a substituent and a proton on the indanone core can establish their cis or trans relationship.[23]
-
Mosher's Method for Absolute Stereochemistry using a Chiral Derivatizing Agent
Objective: To determine the absolute configuration of a chiral alcohol-containing indanone by NMR analysis of its diastereomeric esters formed with a chiral derivatizing agent.
Methodology:
-
Derivatization:
-
React the chiral indanone alcohol separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Typically, the alcohol is dissolved in a dry solvent (e.g., pyridine-d₅ or CDCl₃ with a non-nucleophilic base like DMAP) and treated with a slight excess of the Mosher's acid chloride.
-
The reaction is usually complete within a few hours at room temperature.
-
-
NMR Data Acquisition:
-
Acquire ¹H and/or ¹⁹F NMR spectra of the resulting (R)- and (S)-Mosher's esters.[10]
-
-
Data Analysis:
-
Compare the chemical shifts of protons (or fluorine atoms) in the two diastereomeric esters.
-
The differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage are used to determine the absolute configuration based on the established Mosher's method model.
-
Visualization of Experimental Workflows
Caption: Workflow for determining relative and absolute stereochemistry.
Logical Relationships in Stereochemical Analysis
The determination of stereochemistry often involves a hierarchical approach, where the relative stereochemistry is first established, followed by the assignment of the absolute configuration.
Caption: Interrelation of methods for stereochemical analysis.
Conclusion
The stereochemical characterization of substituted indanones is a multifaceted task that can be accomplished through a variety of powerful analytical techniques. While X-ray crystallography remains the "gold standard" for providing definitive 3D structural information, its requirement for single crystals can be a significant bottleneck.[2] NMR-based methods, such as NOE/ROE spectroscopy and the use of chiral derivatizing agents, offer invaluable insights into the relative and absolute stereochemistry in the solution state.[6][8] Chiroptical techniques like CD and VCD are emerging as highly sensitive methods for determining absolute configuration, especially when coupled with quantum chemical calculations.[16][19] A comprehensive approach, often involving the application of multiple techniques, is frequently the most robust strategy for the unambiguous assignment of stereochemistry in substituted indanones, thereby facilitating the advancement of drug discovery and development programs.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
- 13. Circular dichroism and absolute stereochemistry of - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. par.nsf.gov [par.nsf.gov]
- 16. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 18. Vibrational Circular Dichroism - Hinds Instruments [hindsinstruments.com]
- 19. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 21. youtube.com [youtube.com]
- 22. Rotating Frame NOE: ROE - Glycopedia [glycopedia.eu]
- 23. preprints.org [preprints.org]
A Comparative Guide to Purity Assessment: qNMR vs. Chromatographic Methods for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this fluorinated indanone.
Introduction to Purity Assessment Techniques
Purity assessment is a critical step in chemical analysis, verifying the identity and quantity of a substance while identifying and quantifying any impurities. For a fluorinated intermediate such as this compound, the choice of analytical method can significantly impact the accuracy and reliability of the results.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] A key advantage of qNMR lies in the direct proportionality between the NMR signal area and the number of nuclei, allowing for quantification without the need for an identical reference standard of the analyte.[1] Particularly for fluorinated compounds, ¹⁹F qNMR offers a sensitive and selective method for purity assessment.[2]
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture.[3] It is highly effective for the analysis of non-volatile and thermally labile compounds. When coupled with a UV detector, it is a robust method for routine purity analysis and impurity profiling in the pharmaceutical industry.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of impurities, such as residual solvents and volatile byproducts.[3]
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the compound, expected impurities, and the desired level of accuracy.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the ratio of analyte signals to a certified internal standard based on the inherent quantitative nature of NMR spectroscopy.[1] | Separates compounds based on their differential partitioning between a mobile phase and a stationary phase.[3] | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[5] |
| Primary Strength | High accuracy and precision; direct method traceable to SI units; provides structural information for both analyte and impurities.[1] | High sensitivity for non-volatile impurities; robust and widely used for routine quality control.[3] | Excellent for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[5] |
| Quantification | Absolute quantification against a certified internal standard of known purity.[6] | Relative quantification based on peak area percentage or absolute quantification using a certified reference standard of the analyte. | Quantification is typically achieved using a calibration curve generated from certified reference standards of the impurities. |
| Sample Preparation | Simple dissolution in a deuterated solvent with a known amount of internal standard. | Dilution in a suitable solvent and filtration. Derivatization may be required for compounds without a UV chromophore.[4] | Dilution in a volatile solvent; derivatization may be necessary for polar compounds. |
| Analysis Time | Relatively fast, typically 15-30 minutes per sample. | 20-60 minutes per sample, depending on the method. | 20-60 minutes per sample. |
| Common Impurities Detected | Structurally related impurities, isomers, and residual solvents. | Non-volatile synthesis byproducts, degradation products, and starting materials. | Volatile starting materials, residual solvents, and low molecular weight byproducts. |
Illustrative Purity Assessment Data
The following table presents hypothetical, yet realistic, comparative data for the purity assessment of a batch of this compound.
| Analytical Method | Purity (%) | Identified Impurities | Limit of Quantification (LOQ) |
| ¹H qNMR | 99.2 ± 0.2 | 5,7-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one (Regioisomer) at 0.6% | ~0.1% |
| ¹⁹F qNMR | 99.3 ± 0.1 | 5,7-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one (Regioisomer) at 0.5% | ~0.05% |
| HPLC-UV | 99.1 (Area %) | Unidentified impurity at 0.3%, Starting material at 0.5% | ~0.02% |
| GC-MS | >99.8 (for non-volatile components) | Toluene (Residual Solvent) at 0.15% | ~1 ppm for volatile impurities |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducible and reliable results.
Quantitative ¹⁹F NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using ¹⁹F qNMR with an internal standard.
Instrumentation: 400 MHz NMR Spectrometer equipped with a fluorine probe.
Materials:
-
This compound sample
-
1,4-Difluorobenzene (Certified Reference Material, Purity ≥ 99.9%) as internal standard
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of 1,4-difluorobenzene internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹⁹F NMR spectrum using the following parameters:
-
Pulse Program: Single pulse with ¹H decoupling
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of fluorine nuclei)
-
Number of Scans (ns): 32
-
Acquisition Time (aq): 2 s
-
Spectral Width (sw): -100 to -150 ppm
-
Data Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to the fluorine atoms of the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of fluorine nuclei for the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (1,4-Difluorobenzene)
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by HPLC with UV detection.
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 x 4.6 mm, 5 µm).
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Prepare the mobile phase: Acetonitrile:Water (60:40 v/v).
-
Prepare a sample solution by dissolving approximately 10 mg of the analyte in 10 mL of the mobile phase.
-
Set the HPLC parameters:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Inject the sample solution and record the chromatogram.
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities, particularly residual solvents, in the this compound sample.
Instrumentation: GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Materials:
-
This compound sample
-
Dichloromethane (GC grade)
Procedure:
-
Prepare a sample solution by dissolving approximately 20 mg of the analyte in 1 mL of dichloromethane.
-
Set the GC-MS parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 35-500 amu
-
-
Inject 1 µL of the sample solution.
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify identified impurities using an external standard calibration curve if required.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the logical relationships between the analytical techniques.
Caption: Workflow for purity assessment by qNMR.
Caption: Logic for a comprehensive purity assessment.
Conclusion
For the definitive purity assessment of this compound, a multi-technique approach is recommended. ¹⁹F qNMR stands out as the preferred method for obtaining a highly accurate and precise absolute purity value of the main component, given its direct quantification capabilities and the presence of fluorine atoms in the molecule.[7] HPLC-UV serves as an excellent orthogonal technique for detecting and quantifying non-volatile, UV-active impurities.[3] Finally, GC-MS is indispensable for the identification and quantification of volatile impurities, particularly residual solvents from the synthesis process.[5] By combining the data from these complementary techniques, researchers and drug development professionals can establish a comprehensive and reliable purity profile, ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. omicsonline.org [omicsonline.org]
- 4. pharmtech.com [pharmtech.com]
- 5. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 6. Indanone synthesis [organic-chemistry.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. As a halogenated organic compound, this substance requires specialized disposal procedures and should never be treated as common laboratory waste.
Immediate Safety Considerations:
Waste Characterization and Segregation:
The primary step in the proper disposal of this compound is to classify it as a hazardous waste. Specifically, it falls under the category of halogenated organic waste due to the presence of fluorine atoms.[4][5]
Key Segregation Practices:
-
Dedicated Waste Stream: Collect waste containing this compound in a designated container for halogenated organic compounds.[4][5]
-
Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic solvents, aqueous waste, acids, bases, or heavy metals.[4][5][6] Improper mixing can lead to dangerous chemical reactions and complicates the disposal process.
Step-by-Step Disposal Protocol:
-
Container Selection and Labeling:
-
Waste Accumulation:
-
Prohibited Disposal Methods:
-
Arrange for Professional Disposal:
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Disposal Limits:
While specific quantitative data for this compound are not available, general regulatory limits for hazardous waste accumulation in laboratory settings apply. These are summarized in the table below.
| Parameter | Limit | Regulatory Context |
| Maximum Volume in SAA | 55 gallons | A maximum of 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area.[7] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) | For "P-listed" acutely toxic wastes, the accumulation limit is significantly lower.[7] While it is not confirmed if this compound is P-listed, this is a critical consideration for highly toxic materials. |
| Storage Time Limit | Up to 12 months | Partially filled, properly labeled containers may remain in an SAA for up to one year, provided accumulation limits are not exceeded.[7] |
| Removal from SAA | Within 3 days of being full | Once a waste container is full, it must be removed from the SAA within three calendar days.[7][8] |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
- 1. canbipharm.com [canbipharm.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
Personal protective equipment for handling 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Comprehensive Safety Protocol for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact.
Immediate Safety and Personal Protective Equipment (PPE)
Minimum PPE Requirements:
-
Eye Protection: Chemical splash goggles are mandatory at all times.[2][3] A face shield should be worn in addition to goggles when there is a risk of splashing, such as during large-volume transfers or when preparing solutions.[2][3]
-
Hand Protection: Nitrile gloves are the minimum requirement for incidental contact.[2][3][4] For prolonged handling or in the case of immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or degradation before use and dispose of contaminated gloves immediately in the appropriate waste stream.[1][5]
-
Body Protection: A flame-resistant lab coat is recommended.[6] Long pants and closed-toe shoes are mandatory.[3][7]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8] If there is a potential for aerosol generation or if work must be performed outside of a fume hood, a risk assessment must be conducted to determine the appropriate level of respiratory protection.[8]
Summary of Personal Protective Equipment
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | Flame-resistant lab coat, long pants, closed-toe shoes | Chemical fume hood |
| Running reactions and transfers | Chemical splash goggles | Nitrile gloves | Flame-resistant lab coat, long pants, closed-toe shoes | Chemical fume hood |
| Handling spills | Chemical splash goggles and face shield | Heavy-duty chemical resistant gloves | Chemical-resistant apron over lab coat, long pants, closed-toe shoes | Appropriate respirator based on spill size and location |
| Waste disposal | Chemical splash goggles | Nitrile gloves | Flame-resistant lab coat, long pants, closed-toe shoes | Chemical fume hood |
Operational Plan for Handling
Engineering Controls:
-
All manipulations of this compound, including weighing, solution preparation, and transfers, must be performed in a properly functioning chemical fume hood.[4][8]
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
Standard Operating Procedures:
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Review the experimental protocol and have all necessary equipment and reagents ready.
-
Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Solution Preparation: Add the solid to the solvent slowly in a fume hood. Be aware of any potential exothermic reactions.
-
Reaction Monitoring: Keep the reaction vessel closed and under negative pressure within the fume hood.
-
Post-Reaction Workup: Quench reactions carefully, especially if reactive reagents were used. All workup procedures should be performed in the fume hood.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it require special disposal procedures.[4][9]
-
Waste Segregation: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[4][9] This includes:
-
Unused or excess compound.
-
Reaction mixtures.
-
Solvents used for rinsing glassware.
-
Contaminated disposable materials such as gloves, weighing papers, and pipette tips.
-
-
Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents.
-
Storage: Store the waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this compound or its solutions down the drain.[9]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][10]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste.[8] For large spills, evacuate the area and contact your institution's EHS office.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. uah.edu [uah.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
